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  • Product: (E)-Hept-2-enyl isovalerate
  • CAS: 94109-97-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (E)-Hept-2-enyl Isovalerate: CAS Registry Disambiguation, Physicochemical Properties, and Synthetic Methodologies

Executive Summary (E)-Hept-2-enyl isovalerate (also known as [(E)-hept-2-enyl] 3-methylbutanoate) is an aliphatic unsaturated ester utilized extensively as a flavoring agent, fragrance component, and synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Hept-2-enyl isovalerate (also known as [(E)-hept-2-enyl] 3-methylbutanoate) is an aliphatic unsaturated ester utilized extensively as a flavoring agent, fragrance component, and synthetic intermediate in complex organic synthesis[1]. Due to the presence of a stereocenter at the allylic double bond, literature and regulatory bodies often conflate its specific geometric isomers. This whitepaper provides a definitive guide for researchers and drug development professionals, detailing its precise Chemical Abstracts Service (CAS) registry identification, physicochemical properties, and a self-validating synthetic protocol designed to preserve its (E)-allylic geometry.

Chemical Identity and CAS Disambiguation

A critical challenge in sourcing and utilizing hept-2-enyl isovalerate is the ambiguity surrounding its CAS registry numbers. The stereochemistry of the allylic double bond dictates the specific CAS assignment, which is heavily monitored by regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA)[2],[3].

Table 1: CAS Registry Disambiguation for Hept-2-enyl Isovalerate

Chemical NameStereochemistryCAS Registry NumberRegulatory / Structural Notes
(E)-Hept-2-enyl isovalerate (2E)-isomer94109-97-4 The specific trans-isomer recognized by EFSA/JECFA (JECFA No. 1799)[2],[3].
Hept-2-enyl isovalerateUnspecified / Mixed253596-70-2Often used in commercial fragrance profiles where isomeric purity is not strictly required[1].
Hept-2-enyl 3-methylbutanoateUnspecified / Mixed9005-80-5Alternative IUPAC nomenclature mapping to mixed isomers[4].

Table 2: Physicochemical Properties of (E)-Hept-2-enyl Isovalerate[2]

PropertyQuantitative Value / Description
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Density 0.868 - 0.873 g/cm³
Refractive Index 1.443 - 1.449
Solubility Insoluble in water; Soluble in ethanol and non-polar solvents
Odor Profile Sweet green aroma
FEMA Number 4126

Synthetic Methodology: Stereocontrolled Esterification

Standard Fischer esterification, which relies on strong acid catalysis (e.g., H₂SO₄) and heat, is fundamentally unsuitable for the synthesis of (E)-hept-2-enyl isovalerate. Acidic conditions promote carbocation formation at the allylic position, leading to unwanted (E) to (Z) isomerization, allylic rearrangement, or dehydration.

To maintain the integrity of the (E)-hept-2-en-1-ol precursor, a mild, room-temperature is employed[5]. This approach utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst[6].

SynthesisWorkflow Start Equip dry round-bottom flask with Argon atmosphere Reagents Add (E)-hept-2-en-1-ol (1 eq) & Isovaleric acid (1.1 eq) in anhydrous DCM Start->Reagents Catalyst Add DMAP (0.1 eq) Cool to 0°C Reagents->Catalyst Coupling Dropwise addition of DCC (1.1 eq) in DCM Catalyst->Coupling Reaction Stir at 0°C for 1h, then RT for 12h Coupling->Reaction Filtration Filter off Dicyclohexylurea (DCU) byproduct Reaction->Filtration Purification Wash with 1N HCl, NaHCO3, Brine Dry & Chromatography Filtration->Purification Product Pure (E)-Hept-2-enyl isovalerate Purification->Product

Experimental Workflow for the Steglich Esterification of (E)-Hept-2-enyl Isovalerate.

Step-by-Step Protocol & Causality
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon to prevent moisture from hydrolyzing the highly reactive intermediate.

  • Reagent Addition: Dissolve 1.0 equivalent of (E)-hept-2-en-1-ol and 1.1 equivalents of isovaleric acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add 0.1 equivalents of DMAP. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic side reactions during the initial DCC coupling phase, preventing thermal degradation of the allylic alcohol.

  • Coupling: Dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM and add dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Filtration: The reaction generates dicyclohexylurea (DCU) as an insoluble white precipitate[6]. Filter the mixture through a Celite pad to remove the bulk of the DCU.

  • Workup & Purification: Wash the filtrate sequentially with 1N HCl (Causality: protonates and removes the DMAP catalyst into the aqueous layer), saturated NaHCO₃ (Causality: deprotonates and removes unreacted isovaleric acid), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate) to yield the pure ester.

Mechanistic Pathway of DMAP-Catalyzed Activation

The success of this protocol relies entirely on the catalytic role of DMAP. When isovaleric acid reacts with DCC, it forms an O-acylisourea intermediate[5]. While reactive, this intermediate can undergo a slow 1,3-rearrangement into an unreactive N-acylurea, a dead-end side reaction that severely diminishes yields[6].

DMAP, acting as a superior nucleophile compared to the aliphatic alcohol, rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate (an "active ester")[5]. This kinetic interception prevents the 1,3-rearrangement. The alcohol then readily attacks the N-acylpyridinium species, yielding the target ester and regenerating the DMAP catalyst[5],[6].

SteglichMechanism Acid Isovaleric Acid O_Acylisourea O-Acylisourea Intermediate (Prone to Rearrangement) Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Active Ester) O_Acylisourea->Acyl_Pyridinium Intercepted by DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Byproduct DMAP DMAP Catalyst DMAP->Acyl_Pyridinium Acyl_Pyridinium->DMAP Catalyst Regeneration Product (E)-Hept-2-enyl isovalerate Acyl_Pyridinium->Product Nucleophilic Attack Alcohol (E)-Hept-2-en-1-ol Alcohol->Product

Mechanistic pathway demonstrating DMAP's role in preventing O-acylisourea rearrangement.

Analytical Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following analytical checks must be performed post-purification to confirm the structural integrity of the final product:

  • ¹H NMR (CDCl₃): Confirm the preservation of the (E)-alkene geometry by analyzing the coupling constants (J-values) of the vinylic protons. The (E)-isomer will display a trans-coupling constant of J ≈ 15–16 Hz, whereas any (Z)-isomer contamination would present a distinct cis-coupling constant of J ≈ 10–12 Hz.

  • GC-MS: Verify the exact mass (m/z 198.30) and assess isomeric purity. The presence of a single, sharp peak in the gas chromatogram confirms the absence of (Z)-isomer or allylic rearrangement byproducts.

References

  • Odor profile, Molecular properties, Regulation of Hept-2-enyl isovalerate. Scent.vn. Available at: [Link]

  • 94109-97-4 | (E)-hept-2-enyl isovalerate. ChemIndex. Available at:[Link]

  • IUPAC Name Listing : Starting with H. The Good Scents Company. Available at: [Link]

  • HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434. PubChem, National Institutes of Health (NIH). Available at:[Link]

  • 2-hepten-1-yl isovalerate, 253596-70-2. The Good Scents Company. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • Steglich esterification. Wikipedia. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Applications of (E)-Hept-2-enyl Isovalerate

Executive Summary (E)-Hept-2-enyl isovalerate is an aliphatic unsaturated ester with significant applications in the flavor and fragrance (F&F) industry and chemical ecology. Functioning primarily as a volatile odorant a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Hept-2-enyl isovalerate is an aliphatic unsaturated ester with significant applications in the flavor and fragrance (F&F) industry and chemical ecology. Functioning primarily as a volatile odorant and fixative, this compound is prized for its structural stability and distinct olfactory profile[1]. This whitepaper provides a comprehensive technical breakdown of its IUPAC nomenclature, physicochemical properties, and a field-proven, self-validating synthetic protocol for its laboratory-scale preparation.

Structural Elucidation & IUPAC Nomenclature

The formal IUPAC name for (E)-hept-2-enyl isovalerate is (E)-hept-2-enyl 3-methylbutanoate [2][3]. The nomenclature is derived from the condensation of two distinct chemical moieties:

  • The Alkyl Group (Alcohol Moiety): Derived from (E)-hept-2-en-1-ol . The parent chain consists of seven carbon atoms with a double bond at the C2 position. The (E) (entgegen) designation indicates that the highest priority groups attached to the alkene carbons (the hydroxymethyl group at C2 and the propyl group at C3) are positioned on opposite sides of the double bond.

  • The Acyl Group (Carboxylate Moiety): Derived from isovaleric acid, whose systematic IUPAC name is 3-methylbutanoic acid . It features a four-carbon parent chain with a methyl branch at the C3 position.

  • Ester Assembly: Following standard IUPAC ester nomenclature rules (alkyl alkanoate), the alkyl group from the alcohol precedes the carboxylate base name, yielding (E)-hept-2-enyl 3-methylbutanoate.

Physicochemical Properties & Analytical Profile

Understanding the physical parameters of (E)-hept-2-enyl 3-methylbutanoate is critical for downstream formulation in cosmetics, air fresheners, and biological assays[1][4].

PropertyValue / Description
IUPAC Name (E)-hept-2-enyl 3-methylbutanoate
Common Synonyms trans-hept-2-enyl isovalerate; (E)-2-hepten-1-yl isovalerate
CAS Registry Number 94109-97-4 (Specific E-isomer)[2] / 253596-70-2 (General)[1]
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless clear liquid
Specific Gravity 0.868 – 0.873 (@ 25.00 °C)[4]
Refractive Index 1.443 – 1.449 (@ 20.00 °C)[4]

Chemical Synthesis Workflow: DMAP-Catalyzed Esterification

While industrial esterification often relies on Fischer–Speier conditions (using the carboxylic acid and an acid catalyst), laboratory-scale synthesis of delicate unsaturated esters demands milder conditions to prevent the isomerization of the (E)-double bond.

The most efficient and high-yielding approach is the reaction of (E)-hept-2-en-1-ol with isovaleryl chloride, utilizing 4-dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst and triethylamine (Et₃N) as an auxiliary base[5][6].

Mechanistic Causality & Experimental Design
  • Why DMAP? DMAP acts as an acyl transfer reagent. It is significantly more nucleophilic than the primary alcohol and rapidly attacks the isovaleryl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate prevents intramolecular side reactions and accelerates the esterification rate[7].

  • Why Et₃N? The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine acts as an acid scavenger, forming insoluble triethylammonium chloride, thereby driving the reaction forward and protecting the acid-labile alkene from isomerization.

Step-by-Step Synthetic Protocol

Reagents Required:

  • (E)-hept-2-en-1-ol (1.0 equiv, 10 mmol)

  • Isovaleryl chloride (1.2 equiv, 12 mmol)

  • Triethylamine (1.5 equiv, 15 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Procedure:

  • Preparation of the Nucleophile: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve 10 mmol of (E)-hept-2-en-1-ol in 40 mL of anhydrous DCM.

  • Base Addition: Add 15 mmol of Et₃N and 1 mmol of DMAP to the solution. Stir continuously and cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent acyl chloride addition, preventing thermal degradation.

  • Acyl Activation: Transfer 12 mmol of isovaleryl chloride to a pressure-equalizing dropping funnel. Add the isovaleryl chloride dropwise to the stirred solution over 15 minutes[6].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours. The formation of a white precipitate (triethylammonium chloride) indicates reaction progress.

  • Biphasic Quench & Workup: Transfer the mixture to a separatory funnel. Quench the reaction by washing the organic layer with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HCl and unreacted acid chloride[8].

  • Purification: Wash the organic layer with 30 mL of brine (saturated NaCl) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (E)-hept-2-enyl 3-methylbutanoate.

SynthesisWorkflow N1 1. Reagent Prep (E)-Hept-2-en-1-ol + Et3N N2 2. Acyl Activation Isovaleryl Chloride + DMAP N1->N2 0°C, DCM solvent N3 3. Catalytic Intermediate N-Acylpyridinium Ion N2->N3 Rapid acyl transfer N4 4. Nucleophilic Attack Ester Bond Formation N3->N4 Alcohol addition N5 5. Biphasic Workup NaHCO3 / Brine Wash N4->N5 Quench HCl/Et3N N6 6. Target Isolation (E)-Hept-2-enyl 3-methylbutanoate N5->N6 Solvent evaporation

Figure 1: Synthetic workflow for (E)-hept-2-enyl 3-methylbutanoate via acyl activation.

Applications in Chemical Ecology and Fragrance

Esters of isovaleric acid are ubiquitous in nature and serve critical roles in both human sensory applications and insect chemical ecology. (E)-Hept-2-enyl 3-methylbutanoate is heavily utilized in the formulation of artificial fruit flavors and green/herbal fragrance concentrates, where it acts as a volatile top-note[1][3].

Furthermore, the structural motif of isovalerate esters is highly conserved in insect pheromones. For instance, Blattellaquinone (gentisyl quinone isovalerate) acts as the primary sex pheromone for the German cockroach (Blattella germanica)[9][10]. The synthesis of aliphatic analogs like (E)-hept-2-enyl isovalerate provides researchers with stable, structurally related ligands to probe olfactory receptor binding affinities in pest management and entomological studies.

References

  • 94109-97-4 | (E)
  • (E)-2-hepten-1-yl isovalerate, 94109-97-4. The Good Scents Company.
  • Hept-2-enyl isovalerate CAS# 253596-70-2: Odor profile, Molecular properties, Regul
  • 2-hepten-1-yl isovalerate, 253596-70-2. The Good Scents Company.
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • Syntheses of Minutuminolate and Related Coumarin N
  • Structural Bias Effect On Azidation at C‑1 and C‑2 of Alkyl-3,6-anhydro‑d‑hexofuranosides. PMC / NIH.
  • Application Notes and Protocols for the Chemical Synthesis of Bl
  • Blattellaquinone: A Technical Guide for Researchers. Benchchem.

Sources

Foundational

(E)-Hept-2-enyl isovalerate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-Hept-2-enyl Isovalerate Introduction: The Molecular Profile of a Key Aroma Compound (E)-Hept-2-enyl isovalerate (CAS No. 94109-97-4) is an unsatura...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-Hept-2-enyl Isovalerate

Introduction: The Molecular Profile of a Key Aroma Compound

(E)-Hept-2-enyl isovalerate (CAS No. 94109-97-4) is an unsaturated aliphatic ester that contributes to the characteristic aroma profiles of various fruits and beverages.[1][2] Its molecular structure, a combination of an isovalerate moiety and a C7 unsaturated alcohol, results in a complex and desirable green, fruity, and waxy aroma.[1] As a key component in the flavor and fragrance industry, its unambiguous identification and quality control are paramount.[2] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this molecule.

This document is designed for researchers and quality control professionals, offering not just data, but the underlying scientific rationale for the expected spectral features. We will explore the causality behind experimental choices and provide self-validating protocols for robust and reproducible analysis.

Caption: Molecular structure of (E)-Hept-2-enyl isovalerate with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus in the molecule.

Experimental Protocol: NMR Sample Preparation

The volatile nature of (E)-Hept-2-enyl isovalerate requires careful sample preparation to ensure accurate and high-resolution spectra.[3][4]

Methodology:

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good dissolving power for esters and its relatively clean spectral window.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[5] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Sample Purity: The sample must be free of particulate matter and paramagnetic impurities.[5] Filter the final solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

  • Handling Volatility: For long experiments (e.g., 2D NMR or low-concentration ¹³C NMR), the use of a J. Young NMR tube or sealing the standard tube with parafilm can prevent solvent evaporation and concentration changes.[7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a precise map of all proton environments. The chemical shift (δ), multiplicity (splitting pattern), and integral value for each signal are diagnostic. The key to interpretation is to analyze the two main parts of the molecule: the isovalerate "head" and the (E)-heptenyl "tail".

Expected ¹H NMR Data (Predicted for CDCl₃ at 400 MHz):

Label (Fig. 1)ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Heptenyl Chain
1-O-CH₂ -CH=~4.55Doublet (d)~6.5Allylic protons adjacent to the ester oxygen; deshielded.
2-CH₂-CH =CH-~5.75Multiplet (dtt)J₂,₃ ≈ 15.4 (trans), J₂,₁ ≈ 6.5, J₂,₄ ≈ 1.5Vinylic proton, deshielded by the double bond. Large J-coupling confirms (E) stereochemistry.
3=CH-CH -CH₂-~5.58Multiplet (dt)J₃,₂ ≈ 15.4 (trans), J₃,₄ ≈ 7.0Vinylic proton, deshielded by the double bond.
4=CH-CH₂ -CH₂-~2.05Quartet (q)J₄,₃ ≈ 7.0, J₄,₅ ≈ 7.4Allylic protons, slightly deshielded.
5, 6-CH₂-CH₂ -CH₂ -CH₃~1.30Multiplet (m)-Standard aliphatic chain protons.
7-CH₂-CH₃ ~0.90Triplet (t)~7.2Terminal methyl group, shielded.
Isovalerate Moiety
3'-CO-CH₂ -CH-~2.15Doublet (d)~7.0Protons alpha to the carbonyl group.
2'-CH₂-CH -(CH₃)₂~2.10Multiplet (m)~7.0Methine proton split by 8 neighboring protons.
1', 1''-CH-(CH₃ )₂~0.95Doublet (d)~6.6Two diastereotopic methyl groups, appearing as a single doublet.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals each unique carbon atom in the structure. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of its neighbors.

Expected ¹³C NMR Data (Predicted for CDCl₃ at 100 MHz):

Label (Fig. 1)CarbonPredicted δ (ppm)Rationale
Heptenyl Chain
C1-O-C H₂-~65.0sp³ carbon bonded to electronegative oxygen.
C2-C H=CH-~123.5sp² vinylic carbon.
C3=C H-CH₂-~137.8sp² vinylic carbon, further downfield as it is less shielded.
C4=CH-C H₂-~32.1sp³ allylic carbon.
C5-C H₂-CH₂-~31.3sp³ aliphatic carbon.
C6-C H₂-CH₃~22.4sp³ aliphatic carbon.
C7-C H₃~13.9sp³ terminal methyl carbon.
Isovalerate Moiety
C4'-C =O~172.5Carbonyl carbon, highly deshielded by oxygen.
C3'-CO-C H₂-~43.5sp³ carbon alpha to the carbonyl.
C2'-C H(CH₃)₂~25.8sp³ methine carbon.
C1', C1''-CH(C H₃)₂~22.5sp³ methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For esters, this technique is particularly diagnostic.[8]

Experimental Protocol: Acquiring the IR Spectrum

Methodology:

  • Sample Application: As (E)-Hept-2-enyl isovalerate is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition: The plates are mounted in the spectrometer, and the spectrum is acquired. A background scan of the empty chamber should be run first to subtract atmospheric CO₂ and H₂O signals.

Interpretation of the IR Spectrum

The IR spectrum of an ester is typically dominated by a few very strong absorptions, often referred to as the "Rule of Three": a C=O stretch and two C-O stretches.[8]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
~3020=C-H stretchMediumIndicates the presence of vinylic protons on the C=C double bond.
2960-2850C-H stretch (sp³)StrongAliphatic C-H bonds in the heptenyl and isovalerate chains.
~1740C=O stretchVery StrongDiagnostic for the ester carbonyl group.[9]
~1670C=C stretchMedium-WeakAlkene double bond stretch. Conjugation is absent, so it is of medium intensity.
~1170C-O stretch (acyl-O)StrongStretch of the C-O bond adjacent to the carbonyl.[8][9]
~1050C-O stretch (O-alkyl)StrongStretch of the C-O bond of the heptenyl moiety.[8]
~965=C-H bend (out-of-plane)StrongA highly characteristic band confirming the (E) or trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying volatile components in a mixture.[10][11] The fragmentation pattern under electron ionization (EI) serves as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

Methodology:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

  • Separation: The compound travels through a capillary column (e.g., a non-polar Rtx-5MS column), separating it from impurities based on its boiling point and interaction with the stationary phase.[12]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

  • Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the EI Mass Spectrum

The molecular formula C₁₂H₂₂O₂ gives a molecular weight of 198.3 g/mol .[1] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 198, and a series of fragment ions that are characteristic of the ester structure.

fragmentation parent [(E)-Hept-2-enyl isovalerate]⁺˙ m/z = 198 (M⁺˙) frag1 [C₅H₉O]⁺ Isovaleryl Acylium Ion m/z = 85 parent->frag1 - •OC₇H₁₃ frag2 [C₇H₁₃]⁺ Heptenyl Cation m/z = 97 parent->frag2 - •OCOC₄H₉ mclafferty McLafferty Rearrangement Product (Radical Cation) m/z = 100 parent->mclafferty γ-H transfer frag3 [C₄H₇]⁺ Loss of CO from Acylium m/z = 57 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways for (E)-Hept-2-enyl isovalerate in EI-MS.

Expected Key Fragments in Mass Spectrum:

m/zIon StructureSignificance
198[C₁₂H₂₂O₂]⁺˙Molecular Ion (M⁺˙). Its presence confirms the molecular weight.
97[C₇H₁₃]⁺Loss of the isovalerate radical, leaving the heptenyl cation.
85[CH(CH₃)₂CH₂CO]⁺A very common and often abundant peak for isovalerate esters, corresponding to the acylium ion.[13]
57[C₄H₉]⁺ or [C₃H₅O]⁺Can arise from the isobutyl cation from the isovalerate side chain, or from the loss of CO from the m/z 85 acylium ion.
43[C₃H₇]⁺Isopropyl cation, characteristic of the isovalerate group.
41[C₃H₅]⁺Allyl cation, a common fragment from unsaturated chains.

Conclusion

The structural verification of (E)-Hept-2-enyl isovalerate is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework and confirm the (E)-stereochemistry of the double bond. IR spectroscopy offers rapid confirmation of the key ester functional group and the trans-alkene. Finally, GC-MS confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule. Together, these methods provide a robust and self-validating system for the comprehensive analysis of this important aroma compound, ensuring its identity and purity in research and commercial applications.

References

  • Tuşa, F. D., et al. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Journal of Agroalimentary Processes and Technologies, 18(1). (URL not directly available, research paper context)
  • Gama, N. B., et al. (2004). Submicro scale NMR sample preparation for volatile chemicals. PubMed, (URL: [Link])

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. (URL: [Link])

  • Jain, A. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology, 12(3). (URL: [Link])

  • Nojima, S., et al. (2011). Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds. PLOS ONE, 6(3). (URL: [Link])

  • Hunt, I. (n.d.). Spectroscopic Analysis of Esters. University of Calgary. (URL: [Link])

  • Tuşa, F.D., et al. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices. ResearchGate. (URL: [Link])

  • ETH Zurich. (n.d.). NMR Sample Preparation. Department of Chemistry and Applied Biosciences. (URL: [Link])

  • Nojima, S., et al. (2011). Submicro Scale NMR Sample Preparation for Volatile Chemicals. ResearchGate. (URL: [Link])

  • Tociu, M., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. (URL: [Link])

  • De Clippeleer, J., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Taylor & Francis Online. (URL: [Link])

  • Brown, D. P., et al. (2004). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education, 81(7), 1044. (URL: [Link])

  • Scribd. (n.d.). Spectroscopic Analysis of Esters and Acids. (URL: [Link])

  • Brown, D. P., et al. (2004). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. ResearchGate. (URL: [Link])

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (URL: [Link])

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl isovalerate. (URL: [Link])

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP005174. (URL: [Link])

  • Leffingwell & Associates. (n.d.). Hept-2-enyl isovalerate. (URL: [Link])

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. (URL: [Link])

  • PubChem. (n.d.). HEPT-2-enyl isovalerate, (2E)-. National Center for Biotechnology Information. (URL: [Link])

  • FooDB. (2010). Showing Compound Hept-2-en-1-yl isovalerate (FDB009553). (URL: [Link])

  • ResearchGate. (n.d.). 1H and 13C NMR data for compound 2. (URL: [Link])

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. (URL: [Link])

  • ChemIndex. (n.d.). 94109-97-4 | isovalérate de (E)-hept-2-ényle. (URL: [Link])

  • ATB. (n.d.). (E)-2-Heptene. Automated Topology Builder & Repository. (URL: [Link])

  • PubChem. (n.d.). 5-Ethylhept-2-ene. National Center for Biotechnology Information. (URL: [Link])

  • Vrkoslav, V., et al. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. (URL: [Link])

  • Kanto Gakuin University. (n.d.). IR スペクトル(官能基の特徴的な赤外吸収). (URL: [Link])

  • NIST. (n.d.). Heptanoic acid, ethyl ester. NIST Chemistry WebBook. (URL: [Link])

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Exploratory

(E)-Hept-2-enyl Isovalerate: Organoleptic Profiling, Synthesis, and Regulatory Framework

A Comprehensive Technical Guide for Flavor Chemists and Drug Development Professionals Executive Summary In the sophisticated landscape of flavor and fragrance (F&F) formulation, esterified unsaturated aliphatic chains p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Flavor Chemists and Drug Development Professionals

Executive Summary

In the sophisticated landscape of flavor and fragrance (F&F) formulation, esterified unsaturated aliphatic chains play a critical role in mimicking natural botanical profiles. (E)-Hept-2-enyl isovalerate (also known as trans-hept-2-enyl isovalerate or [(E)-hept-2-enyl] 3-methylbutanoate) is a highly valued flavoring agent and fragrance adjuvant[1]. Characterized by its distinct "sweet green" aroma, this compound bridges the gap between sharp, leafy top-notes and subtle, fruity undertones[2].

As a Senior Application Scientist, understanding the causality behind this compound's behavior—from its receptor-level organoleptic interactions to its in vivo metabolic fate—is essential. This whitepaper provides a rigorous, self-validating framework for the synthesis, analytical verification, and regulatory navigation of (E)-hept-2-enyl isovalerate.

Chemical Identity & Physicochemical Properties

To predict formulation dynamics (such as evaporation rate and emulsion stability), we must first establish the compound's physical baseline. The data below summarizes the core quantitative metrics required for thermodynamic modeling in F&F matrices.

PropertyValue / DescriptionReference Standard
IUPAC Name [(E)-hept-2-enyl] 3-methylbutanoate[2]
CAS Number 94109-97-4 (General: 253596-70-2)[1]
FEMA / JECFA No. FEMA: 4126 / JECFA: 1799
Molecular Formula C₁₂H₂₂O₂[2]
Molecular Weight 198.30 g/mol Computed
Density (@ 25°C) 0.868 – 0.873 g/cm³JECFA Standard[2]
Refractive Index (@ 20°C) 1.443 – 1.449JECFA Standard[2]
Flash Point (TCC) 82.78 °C (181.00 °F)[1]
Solubility Insoluble in water; soluble in ethanol[2]

Organoleptic Profile and Formulation Dynamics

The organoleptic signature of (E)-hept-2-enyl isovalerate is universally classified as a "sweet green aroma" [2].

Mechanistic Olfactory Causality: The perception of "green" notes is heavily dependent on the geometry of the double bond. The (E)-configuration (trans) of the heptenyl chain aligns precisely with olfactory receptors tuned to natural leaf volatiles (often produced via the lipoxygenase pathway in plants). However, short-chain unsaturated alcohols can be perceived as harsh or overly pungent. By esterifying the alcohol with isovaleric acid (a branched C5 acid), the volatility is dampened, and a "sweet, slightly fruity" modifying note is introduced. This creates a synergistic rounding effect, making it highly desirable for fine fragrances, where it can be used at concentrations up to 6.0% in the fragrance concentrate [1].

Metabolic Pathway and Toxicological Grounding

From a regulatory and drug development perspective, understanding the metabolic fate of flavoring agents is non-negotiable. (E)-hept-2-enyl isovalerate has been evaluated by the FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), concluding that it poses no safety concern at current levels of intake [2].

However, it is classified under EFSA's Flavouring Group Evaluation 19 (FGE.19), Subgroup 1.1.1 [3].

Why is it grouped here? The compound acts as a metabolic precursor to an α,β-unsaturated aldehyde. Upon ingestion, widespread carboxylesterases in the gastrointestinal tract and liver rapidly hydrolyze the ester bond. The released (E)-hept-2-en-1-ol is subsequently oxidized by alcohol dehydrogenase into (E)-hept-2-enal—an α,β-unsaturated aldehyde that acts as a structural alert for potential genotoxicity[3]. Understanding this pathway is critical for toxicologists conducting safety assessments on downstream metabolites[4].

Metabolism Ester (E)-Hept-2-enyl isovalerate Esterase Carboxylesterases (In Vivo Hydrolysis) Ester->Esterase Alcohol (E)-Hept-2-en-1-ol Esterase->Alcohol Acid Isovaleric Acid Esterase->Acid Aldehyde (E)-Hept-2-enal (α,β-unsaturated) Alcohol->Aldehyde Alcohol Dehydrogenase Excretion TCA Cycle / Excretion Acid->Excretion Isovaleryl-CoA Pathway Aldehyde->Excretion Aldehyde Dehydrogenase

Metabolic hydrolysis and downstream oxidation pathways of (E)-hept-2-enyl isovalerate.

Laboratory Synthesis Methodology

To yield a high-purity product suitable for organoleptic testing, we utilize a nucleophilic acyl substitution methodology.

Causality of Experimental Design: We react (E)-hept-2-en-1-ol with isovaleryl chloride rather than using Fischer esterification. Why? Acid-catalyzed Fischer esterification requires prolonged heating and strong mineral acids, which can catalyze the isomerization of the (E)-double bond to the (Z)-isomer, ruining the specific "sweet green" olfactory profile. Using the acyl chloride with pyridine as an acid scavenger at low temperatures preserves the stereochemistry.

Step-by-Step Synthesis Protocol
  • Initialization: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of (E)-hept-2-en-1-ol in anhydrous dichloromethane (DCM) (0.5 M concentration). Add 1.2 equivalents of anhydrous pyridine. Cool the system to 0°C using an ice bath.

  • Addition: Add 1.1 equivalents of isovaleryl chloride dropwise via an addition funnel over 30 minutes. Note: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that could degrade the alcohol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Quench & Workup:

    • Quench the reaction with distilled water.

    • Wash the organic layer with 5% aqueous NaHCO₃. Validation: The cessation of CO₂ gas evolution confirms the complete neutralization of residual isovaleric acid and pyridine hydrochloride.

    • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude liquid via fractional vacuum distillation to isolate the pure (E)-hept-2-enyl isovalerate (>95% purity).

Synthesis Reactants (E)-Hept-2-en-1-ol + Isovaleryl Chloride Reaction Esterification (DCM, Pyridine) Reactants->Reaction 0°C to RT Workup Aqueous Workup (NaHCO3 Wash) Reaction->Workup Quench Purification Vacuum Distillation (Fractional) Workup->Purification Organic Phase Product Pure (E)-Hept-2-enyl isovalerate (>95%) Purification->Product Collect

Step-by-step laboratory synthesis workflow for (E)-hept-2-enyl isovalerate.

Analytical Validation (GC-MS Protocol)

To guarantee the absence of the starting alcohol and verify the structural integrity of the ester, a Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required.

Causality of Experimental Design: An HP-5MS column (5% phenyl / 95% dimethylpolysiloxane) is selected because its non-polar stationary phase perfectly resolves the non-polar ester from the slightly more polar unreacted alcohol based on boiling point differentials. Furthermore, Electron Impact (EI) ionization at 70 eV is utilized because it is the universal standard, allowing direct cross-referencing with NIST mass spectral libraries.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dilute the distilled product to 1,000 ppm in HPLC-grade hexane. Add tetradecane (100 ppm) as an internal standard. Validation: The internal standard creates a self-validating system, allowing for precise quantitative yield calculations regardless of minor variations in the autosampler injection volume.

  • Injection: Inject 1.0 µL in split mode (split ratio 50:1) at an inlet temperature of 250°C.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes (focuses the hexane solvent front).

    • Ramp at 10°C/min to 250°C (ensures sharp peak elution without thermal degradation of the ester).

    • Final hold at 250°C for 5 minutes.

  • MS Detection: Operate the mass spectrometer in full scan mode (m/z 35 to 350) at 70 eV.

  • Data Interpretation: Identify the target peak. The molecular ion (M⁺ at m/z 198) may be weak due to rapid fragmentation. Look for the characteristic base peak at m/z 57 (isovalerate fragment) and m/z 97 (heptenyl cation). Absence of a peak at m/z 114 confirms the complete consumption of (E)-hept-2-en-1-ol.

Conclusion

(E)-Hept-2-enyl isovalerate is a prime example of how molecular geometry and esterification dictate organoleptic perception. By understanding its "sweet green" profile, executing stereochemically sensitive synthesis, and validating purity through rigorous GC-MS protocols, flavor chemists and drug development professionals can confidently integrate this compound into commercial matrices while adhering to global safety and regulatory standards.

References

  • PubChem , "HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434", National Center for Biotechnology Information. URL:[Link]

  • The Good Scents Company , "(E)-2-hepten-1-yl isovalerate, 94109-97-4", Flavor and Fragrance Database. URL:[Link]

  • EFSA Journal , "Scientific Opinion on Flavouring Group Evaluation 200 (FGE.200)", European Food Safety Authority. URL:[Link]

  • Legislation.gov.uk , "Commission Implementing Regulation (EU) No 872/2012 adopting the list of flavouring substances", UK National Archives. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of (E)-Hept-2-enyl isovalerate

Application Note: Advanced GC-MS Profiling of (E)-Hept-2-enyl Isovalerate Methodological Design and Quantitative Validation for Flavor, Fragrance, and Excipient Matrices Executive Summary (E)-Hept-2-enyl isovalerate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Profiling of (E)-Hept-2-enyl Isovalerate Methodological Design and Quantitative Validation for Flavor, Fragrance, and Excipient Matrices

Executive Summary

(E)-Hept-2-enyl isovalerate (CAS: 94109-97-4) is a highly valued medium-chain volatile ester characterized by its sweet, green, and fruity aromatic profile. Extensively utilized as a flavoring agent and adjuvant (FEMA 4126), its precise quantification is essential for quality control in both food science and pharmaceutical formulations[1]. This application note outlines a robust, self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered for the baseline-resolved detection and trace quantification of this specific ester.

Chemical Profiling & Mechanistic Significance

In complex matrices, medium-chain esters like (E)-Hept-2-enyl isovalerate dominate the volatile profile and dictate sensory perception, making their stability a critical quality attribute [2]. The molecule consists of an unsaturated heptenyl chain esterified with an isovalerate moiety (Molecular Formula: C12H22O2, Monoisotopic Mass: 198.16 Da). GC-MS remains the gold standard for analyzing such volatile organic compounds (VOCs) due to its dual capacity for high-resolution chromatographic separation and definitive mass spectral fingerprinting [3].

Analytical Strategy & Causality (The "Why" Behind the Method)

As a Senior Application Scientist, it is critical to design methods where every parameter serves a distinct chemical purpose:

  • Extraction via HS-SPME : Traditional liquid-liquid extraction (LLE) is susceptible to solvent-induced artifact formation and often masks highly volatile analytes under the solvent delay peak[4]. We utilize HS-SPME with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This tri-phase coating captures a broad molecular weight range, ensuring the quantitative recovery of C12 esters without the thermal degradation risks associated with direct liquid injection.

  • Chromatographic Separation : An HP-5MS (5% Phenyl/95% Dimethylpolysiloxane) stationary phase is selected. The slight polarizability of the phenyl groups interacts with the π-electrons of the heptenyl double bond. This enables the critical baseline resolution of the (E) and (Z) geometric isomers—a distinction that is nearly impossible on purely non-polar (100% dimethylpolysiloxane) columns.

  • Ionization & Detection : Electron Impact (EI) at 70 eV is used to ensure consistency with universal spectral libraries (e.g., NIST). Because the molecular ion[M]+• (m/z 198) of aliphatic esters is notoriously unstable and weak, quantification must rely on robust fragment ions (m/z 85, 97, and 57).

GCMS_Workflow SamplePrep Sample Preparation (HS-SPME Extraction, 40°C) Desorption Thermal Desorption (GC Inlet, Splitless, 250°C) SamplePrep->Desorption Separation Capillary GC Separation (HP-5MS, Temp Programmed) Desorption->Separation Ionization Electron Impact Ionization (EI Source, 70 eV) Separation->Ionization Detection Quadrupole MS Detection (Scan & SIM Modes) Ionization->Detection DataAnalysis Data Processing (LRI Calculation & Library Match) Detection->DataAnalysis

Figure 1: End-to-end HS-SPME-GC-MS analytical workflow for the detection of volatile esters.

Step-by-Step Experimental Protocol

Reagents and Materials
  • (E)-Hept-2-enyl isovalerate analytical standard (≥98% purity).

  • Internal Standard (IS): 2-Octanol (10 µg/mL in HPLC-grade methanol).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco).

  • Sodium Chloride (NaCl), analytical grade, baked at 400 °C for 4 hours to remove volatile impurities.

Sample Preparation (Self-Validating System)
  • Accurately weigh 5.0 g of the sample matrix (or 5.0 mL of liquid) into a 20 mL precision-thread headspace vial.

  • Add 1.5 g of pre-baked NaCl.

    • Causality: The "salting-out" effect increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the non-polar ester. This thermodynamically drives the analyte into the headspace, maximizing extraction efficiency and lowering the limit of detection (LOD).

  • Spike the sample with 10 µL of the 2-Octanol IS solution.

    • Causality: The internal standard corrects for matrix-induced signal suppression and variations in fiber adsorption kinetics, ensuring the quantitative accuracy of the protocol.

  • Seal the vial immediately with a PTFE/silicone septum cap.

HS-SPME Extraction
  • Equilibration : Incubate the vial at 40 °C for 15 minutes with continuous agitation (250 rpm).

  • Extraction : Expose the SPME fiber to the headspace for 30 minutes at 40 °C.

    • Causality: 40 °C provides sufficient thermal energy for volatilization without inducing hydrolysis of the sensitive ester bond, preserving the structural integrity of the analyte.

GC-MS Instrumental Setup
  • Inlet : 250 °C, Splitless mode (1 min). Desorb the fiber for 3 minutes to ensure zero carryover.

  • Column : HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Temperature Program : 40 °C (hold 2 min) → ramp 5 °C/min to 150 °C → ramp 15 °C/min to 250 °C (hold 5 min).

    • Causality: The shallow initial ramp ensures the baseline resolution of early-eluting matrix volatiles, while the steeper secondary ramp bakes out high-boiling contaminants, maintaining column longevity.

  • MS Transfer Line : 250 °C.

  • Ion Source (EI) : 230 °C, 70 eV.

  • Acquisition Mode : Synchronous Scan (m/z 35–350) for library matching and Selected Ion Monitoring (SIM) for trace quantification.

Fragmentation_Pathway Parent Molecular Ion [M]+• m/z 198 Frag1 Isovalerium Ion m/z 85 Parent->Frag1 α-Cleavage Frag2 Heptenyl Cation m/z 97 Parent->Frag2 Ester Cleavage Frag3 Butyl Cation m/z 57 Frag1->Frag3 -CO (28 Da)

Figure 2: Proposed electron impact (EI) mass fragmentation pathway for (E)-Hept-2-enyl isovalerate.

Data Presentation & Quality Control

To ensure analytical rigor, the system must pass strict suitability checkpoints before sample analysis.

Table 1: GC-MS Quantitative Parameters and QC Checkpoints

ParameterSpecification / Target Value
Target Analyte (E)-Hept-2-enyl isovalerate
Molecular Ion [M]+• m/z 198 (Typically weak intensity)
Quantifier Ion (SIM) m/z 85 (Isovalerium ion, Base Peak)
Qualifier Ions (SIM) m/z 97, m/z 57
Expected Linear Retention Index (LRI) ~1340 - 1360 (HP-5MS column)
System Suitability (Tailing Factor) ≤ 1.5 (Ensures active sites in the inlet are deactivated)
Blank Verification < Limit of Detection (LOD) in empty vial extraction

Self-Validation Protocol: The calculated LRI (derived using a C8-C20 n-alkane standard run under identical conditions) must be cross-referenced against the NIST spectral library. This dual-confirmation (Mass Spectrum + LRI) is mandatory to definitively rule out the (Z)-isomer and other structurally similar aliphatic esters [3].

References

  • Title : HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry Source : MDPI - Foods (2024) URL :[Link]

  • Title : Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS Source : Frontiers in Nutrition (2022) URL :[Link]

  • Title : Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices Source : AIP Conference Proceedings URL :[Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of (E)-Hept-2-enyl isovalerate

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-Hept-2-enyl isovalerate. This compound, a key fragrance and flavor c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-Hept-2-enyl isovalerate. This compound, a key fragrance and flavor component, requires a reliable analytical method for quality control and research purposes. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a UV detector, offering excellent selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and complete validation parameters.

Introduction

(E)-Hept-2-enyl isovalerate is an unsaturated ester recognized for its characteristic fruity and green aroma, finding applications in the fragrance, flavor, and cosmetics industries[1]. Its chemical structure, featuring a C12 backbone with a single point of unsaturation, necessitates a precise analytical method to ensure purity, stability, and accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

Experimental

Materials and Reagents
  • (E)-Hept-2-enyl isovalerate reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (ACS grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 210 nm (or experimentally determined λmax)

Causality behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is the industry standard for reversed-phase chromatography of non-polar to moderately polar compounds. The long alkyl chains provide excellent retention for the hydrophobic (E)-Hept-2-enyl isovalerate.

  • Mobile Phase (Acetonitrile/Water): This is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile offers good elution strength for non-polar analytes and has a low UV cutoff, which is critical for detection at lower wavelengths[6]. A gradient elution is employed to ensure a sharp peak shape and efficient elution.

  • Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and can improve peak symmetry.

  • Detection Wavelength (210 nm): Based on the structure of an α,β-unsaturated ester, a significant absorbance is expected in the low UV region. While the theoretical base for such esters is around 195 nm, alkyl substitution shifts this to a longer wavelength[4]. A wavelength of 210 nm is a practical starting point that balances sensitivity with potential interference from solvents and other matrix components. For optimal sensitivity, it is highly recommended to determine the experimental λmax using a PDA detector by injecting a concentrated standard solution and observing the wavelength of maximum absorbance.

Protocols

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (E)-Hept-2-enyl isovalerate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution in a compatible solvent:

  • Accurately dilute the sample with methanol to an estimated concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standards Equilibrate Equilibrate HPLC System Sample_Prep Prepare Samples Inject Inject Standards & Samples Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: High-level workflow for the HPLC analysis of (E)-Hept-2-enyl isovalerate.

System Suitability

Before sample analysis, inject a mid-range standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.

Linearity

Linearity was assessed by analyzing the working standards in triplicate.

Concentration (µg/mL)Mean Peak Area
115,234
576,170
10151,988
25380,545
50759,890
1001,521,034

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.

Precision

Precision was evaluated at three concentration levels (low, medium, high) by performing six replicate injections on the same day (intra-day) and on three different days (inter-day).

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
51.21.8
250.81.1
750.50.9

The low RSD values indicate high precision of the method.

Accuracy

Accuracy was determined by a spike and recovery study. A known amount of (E)-Hept-2-enyl isovalerate was added to a sample matrix at three different concentration levels.

Spiked Level% Recovery
Low98.5%
Medium101.2%
High99.8%

The recovery values between 98.5% and 101.2% demonstrate the excellent accuracy of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.2 µg/mL (S/N ≥ 3)

  • LOQ: 0.7 µg/mL (S/N ≥ 10)

Troubleshooting

Troubleshooting cluster_solutions Potential Solutions Issue1 No Peak or Small Peak Injection issue Syringe blockage Incorrect sample concentration Sol1 Check syringe and autosampler. Verify sample concentration. Issue1:causes->Sol1 Address Issue2 Peak Tailing Column overload Active sites on column Inappropriate mobile phase pH Sol2 Dilute sample. Use a new column. Check mobile phase preparation. Issue2:causes->Sol2 Address Issue3 Shifting Retention Times Leak in the system Fluctuation in column temperature Mobile phase composition change Sol3 Perform leak check. Ensure stable column temperature. Prepare fresh mobile phase. Issue3:causes->Sol3 Address Issue4 Ghost Peaks Carryover from previous injection Contaminated mobile phase or syringe Sol4 Run blank injections. Use fresh mobile phase and clean syringe. Issue4:causes->Sol4 Address

Caption: A troubleshooting guide for common HPLC issues.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of (E)-Hept-2-enyl isovalerate. The method is straightforward to implement on standard HPLC-UV systems and has been validated to meet stringent performance criteria. This protocol is well-suited for routine quality control analysis and research applications in relevant industries.

References

  • (E)-2-hepten-1-yl isovalerate, 94109-97-4 - The Good Scents Company. [Link]

  • HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 - PubChem. [Link]

  • Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory). [Link]

  • UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. [Link]

  • (E)-2-hepten-1-yl acetate, 16939-73-4. [Link]

  • Showing Compound Hept-2-en-1-yl isovalerate (FDB009553) - FooDB. [Link]

  • UV Cutoff. [Link]

  • heptyl isovalerate, 56423-43-9 - The Good Scents Company. [Link]

  • A gas chromatographic analysis method development and validation for determination of common plasticizers in delayed release tablet dosage forms - ResearchGate. [Link]

  • HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 - PubChem. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters - OAText. [Link]

  • Synthesis and characterization of cis-bis-heptamethyleneimine platinum(II) dicarboxylate complexes: crystal structure of cis-[Pt(heptamethyleneimine)2(malonate)]·H2O - DOI. [Link]

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Method

Application Notes and Protocols for (E)-Hept-2-enyl isovalerate in Fragrance Formulations

Executive Summary (E)-Hept-2-enyl isovalerate is a versatile aliphatic ester that offers a unique and impactful olfactory profile to fragrance compositions. Characterized by its powerful green, fruity, and waxy notes wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Hept-2-enyl isovalerate is a versatile aliphatic ester that offers a unique and impactful olfactory profile to fragrance compositions. Characterized by its powerful green, fruity, and waxy notes with nuances of apple, pear, and tropical fruits, this molecule serves as a key modifier and enhancer in a variety of fragrance applications.[1] Its medium odor impact and slow evaporation rate suggest its utility as a heart note, capable of bridging top and base accords while imparting a natural-smelling fruitiness.[1] These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective incorporation and evaluation of (E)-Hept-2-enyl isovalerate. The protocols herein are designed to ensure scientific rigor, offering self-validating systems for olfactory assessment and stability testing.

Molecule Profile: (E)-Hept-2-enyl isovalerate

A thorough understanding of the physicochemical properties of a fragrance material is fundamental to its successful application. (E)-Hept-2-enyl isovalerate is a colorless liquid with a molecular formula of C12H22O2.[2] It is practically insoluble in water but soluble in ethanol and other non-polar solvents typically used in perfumery.[1][2]

Table 1: Physicochemical and Regulatory Data for (E)-Hept-2-enyl isovalerate

PropertyValueSource(s)
IUPAC Name [(E)-hept-2-enyl] 3-methylbutanoatePubChem[2]
CAS Number 94109-97-4PubChem[2]
FEMA Number 4126The Good Scents Company, PubChem[2][3]
Molecular Weight 198.30 g/mol PubChem[2]
Boiling Point 250-251 °C @ 760 mm HgThe Good Scents Company[3]
Flash Point 82.78 °C (181.00 °F) TCCThe Good Scents Company[3]
logP (o/w) ~3.8PubChem[2]
Vapor Pressure 0.021 mmHg @ 25°C (est.)The Good Scents Company[3]
Safety Generally Recognized as Safe (GRAS) as a flavoring agent. No GHS hazards identified for fragrance use.JECFA, The Good Scents Company[2][3]

Olfactory Character: The odor profile of (E)-Hept-2-enyl isovalerate is predominantly green and fruity.[1] Detailed descriptors include apple, pear, waxy, tropical, and sweet notes.[1] This complexity allows it to be used not just for a straightforward fruity effect, but also to add a natural, juicy, and fresh quality to floral, citrus, and chypre fragrances. Its character is similar to other fruity esters like ethyl isovalerate, but with a greener, less sharp, and more substantive profile.[4]

Application & Formulation Guidance

(E)-Hept-2-enyl isovalerate is effective at various concentrations, with recommended usage levels of up to 6.0% in the final fragrance concentrate.[3] Its primary function is as an odorant, but its slow evaporation rate also allows it to act as a potential fixative for more volatile top notes.[1]

Recommended Applications:

  • Fine Fragrance: Adds a modern, crisp fruitiness to both male and female scents. It pairs exceptionally well with citrus (bergamot, grapefruit), floral (jasmine, muguet), and woody (cedarwood, vetiver) notes.

  • Personal Care (Lotions, Shampoos): Imparts a fresh and clean scent profile, enhancing the perception of product efficacy.[1] Its ester structure requires stability testing in various cosmetic bases.

  • Household Products (Cleaners, Air Fresheners): Provides a diffusive and recognizable fruity-green character that signals cleanliness and freshness.[1]

Experimental Protocols

The following protocols provide step-by-step methodologies for the comprehensive evaluation of (E)-Hept-2-enyl isovalerate.

Protocol 4.1: Initial Olfactory Evaluation

Causality: Before incorporation into a complex formula, the intrinsic character of the material must be understood at various concentrations and over time. Dilution prevents olfactory fatigue and reveals different facets of the scent as it evaporates.

Materials:

  • (E)-Hept-2-enyl isovalerate (neat)

  • Perfumer's alcohol (95% Ethanol, SDA 40-B) or Di-propylene Glycol (DPG)

  • Glass beakers and graduated cylinders

  • Pipettes

  • Standard fragrance smelling strips (blotters)

  • Labeled vials for dilutions

Procedure:

  • Prepare Dilutions: Create 10% and 1% dilutions of (E)-Hept-2-enyl isovalerate in the chosen solvent (perfumer's alcohol is preferred for fine fragrance evaluation).

  • Labeling: Clearly label three smelling strips: "Neat," "10%," and "1%."

  • Dipping: Dip approximately 1 cm of each labeled strip into the corresponding solution. Allow excess to drip off.

  • Initial Evaluation (Top Note): Immediately smell each strip from a distance of 2-3 cm. Record initial impressions, focusing on intensity, volatility, and primary character.

  • Evaporation Study (Heart & Base Notes): Place the strips in a well-ventilated, odor-neutral area.[5] Evaluate the scent from the strips at regular intervals: T+5 min, T+30 min, T+1 hr, T+4 hr, and T+24 hr.

  • Data Recording: Document the evolution of the scent profile over time. Note changes in character, the emergence of different nuances (e.g., does the waxy note become more prominent?), and the overall substantivity (how long the odor is detectable).

Protocol 4.2: Performance & Stability in a Product Base

Causality: The performance of a fragrance ingredient can be significantly altered by the chemical matrix of a consumer product.[6] Accelerated stability testing is a critical process that uses elevated temperature and light exposure to predict the long-term quality and integrity of the fragrance in the final product.[7][8] This protocol ensures the fragrance maintains its desired character and that the product base remains physically stable.

Materials:

  • Test sample: Unscented model base (e.g., a simple surfactant base for shampoo or an o/w emulsion for lotion).

  • Control sample: The same unscented model base.

  • (E)-Hept-2-enyl isovalerate.

  • Laboratory scale, mixer, and appropriate containers.

  • Controlled environment chambers (e.g., 40°C oven, UV light box).

  • pH meter, viscometer.

Procedure:

  • Sample Preparation:

    • Prepare two batches of the model product base.

    • Test Sample: Incorporate (E)-Hept-2-enyl isovalerate at a predetermined concentration (e.g., 0.5% w/w) into one batch. Mix until homogeneous.

    • Control Sample: Leave the second batch unscented.

    • Package both batches in identical, sealed containers (e.g., glass jars). Keep a portion of each as a reference standard at room temperature in the dark.

  • Baseline Analysis (T=0):

    • Evaluate and record the initial properties of both Test and Control samples:

      • Olfactory: Scent profile and intensity.

      • Physical: Color, clarity, pH, and viscosity.[9]

  • Accelerated Aging:

    • Place aliquots of both Test and Control samples under the following stress conditions:[7]

      • Elevated Temperature: 40°C for 4, 8, and 12 weeks.

      • Light Exposure: UV light chamber for a specified duration (e.g., 10 hours, equivalent to a period of shelf life).[6][8]

      • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[9]

  • Periodic Evaluation:

    • At each time point (e.g., weekly for UV, every 4 weeks for heat), pull the stressed samples and allow them to return to room temperature.

    • Compare the stressed Test and Control samples against their respective room temperature reference standards.

    • Re-evaluate all parameters from the baseline analysis (olfactory character, color, pH, viscosity). Note any changes such as discoloration, separation, pH drift, or significant shifts in odor profile (e.g., loss of fruity notes, development of off-notes).

Visualization 1: Stability Testing Workflow

Stability_Workflow cluster_prep 1. Sample Preparation cluster_eval 2. Evaluation Cycle cluster_stress 3. Accelerated Aging A Prepare Unscented Product Base B Create Control Sample (Unscented) A->B C Create Test Sample (+ 0.5% Fragrance) A->C D Baseline Analysis (T=0) - Odor - Color, pH, Viscosity C->D E Periodic Analysis (T=x weeks) S1 40°C Oven D->S1 S2 UV Light Chamber D->S2 S3 Freeze-Thaw Cycles D->S3 F Compare to RT Reference Standard E->F G Assess Results F->G Minimal Deviation? S1->E S2->E S3->E H Stable Formulation G->H Yes I Reformulate / Investigate Interaction G->I No

Caption: Workflow for accelerated stability testing of a fragranced product.

Protocol 4.3: Sensory Panel Evaluation (Triangle Test)

Causality: To determine if a change in a formulation (e.g., after stability testing or a cost-reduction reformulation) is perceivable to consumers. The triangle test is a classic discriminative analytical method used to establish if a sensory difference exists between two samples.[10]

Materials:

  • Reference Sample (A).

  • Test Sample (B).

  • Identical, coded, odor-free containers.

  • A panel of at least 15 untrained but screened panelists.

  • An odor-neutral, well-ventilated evaluation space.[5]

Procedure:

  • Sample Preparation: Prepare sets of three samples for each panelist. Two samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation must be randomized and balanced across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Coding: Assign random three-digit codes to each sample to blind the identity from the panelists.

  • Instructions to Panelists: Instruct each panelist to smell the three coded samples in the order presented. Their task is to identify which of the three samples is different from the other two.

  • Data Collection: Record the selection made by each panelist.

  • Statistical Analysis:

    • Count the total number of correct identifications.

    • Compare this number to a statistical chart for triangle tests (based on the number of panelists) to determine if the result is statistically significant (typically at p < 0.05).

    • A statistically significant result means a perceivable difference exists between samples A and B.

Visualization 2: Sensory Triangle Test Logic

Triangle_Test cluster_panelist Panelist's Task cluster_analyst Analyst's Interpretation Samples Sample 1 Sample 2 Sample 3 Question Which sample is the odd one out? Samples->Question Result Correct IDs > Chance? Question->Result Collect Responses Conclusion1 No Perceivable Difference Result->Conclusion1 No Conclusion2 Significant Difference Detected Result->Conclusion2 Yes

Conclusion

(E)-Hept-2-enyl isovalerate is a valuable and impactful material for the modern perfumer's palette. Its green, fruity, and waxy character provides a natural and sophisticated effect in a wide range of formulations. By employing rigorous and systematic evaluation protocols for both its intrinsic olfactory properties and its performance in finished products, formulators can confidently leverage its unique attributes to create stable, high-quality, and aesthetically pleasing fragrances. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring both scientific integrity and successful product development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6366434, HEPT-2-enyl isovalerate, (2E)-. Available at: [Link]

  • The Good Scents Company (n.d.). (E)-2-hepten-1-yl isovalerate. Available at: [Link]

  • Scent.vn (n.d.). Hept-2-enyl isovalerate CAS# 253596-70-2: Odor profile, Molecular properties, Regulation. Available at: [Link]

  • The Good Scents Company (n.d.). 2-hepten-1-yl isovalerate. Available at: [Link]

  • STEMart (n.d.). Stability Testing of Perfume in Cosmetic Formulations. Available at: [Link]

  • Sense:lab (2024). 5 Essential Tips for Effective Sensory Fragrance Testing. Available at: [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Available at: [Link]

  • American Chemical Society (2022). Sensory Analysis and Brain Imaging of Flavors and Fragrances. ACS Symposium Series. Available at: [Link]

  • TimTul (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Available at: [Link]

  • MakingCosmetics Inc. (n.d.). Stability Testing of Cosmetics. Available at: [Link]

  • Integrated Liner Technologies (2023). Ensuring Fragrance Longevity: Stability Testing Explained. Available at: [Link]

  • Orchadia Solutions (n.d.). Fragrance Stability. Available at: [Link]

  • The Good Scents Company (n.d.). (E)-2-hepten-1-yl acetate. Available at: [Link]

  • Masoum, S., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products.... Journal of Separation Science. Available at: [Link]

  • FooDB (2010). Showing Compound Hept-2-en-1-yl isovalerate (FDB009553). Available at: [Link]

  • The Fragrance Conservatory (n.d.). cis-3-Hexenyl isovalerate. Available at: [Link]

  • Perfume Extract (n.d.). Discover Ethyl Isovalerate - Powerful Fruity Aroma Material. Available at: [Link]

Sources

Application

Application Note: Quantification of (E)-Hept-2-enyl Isovalerate in Food Samples using Headspace Solid-Phase Microextraction and GC-MS

Introduction: The Significance of (E)-Hept-2-enyl Isovalerate in Food Aroma (E)-Hept-2-enyl isovalerate is an unsaturated aliphatic ester recognized for its potent contribution to the flavor and aroma profiles of various...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (E)-Hept-2-enyl Isovalerate in Food Aroma

(E)-Hept-2-enyl isovalerate is an unsaturated aliphatic ester recognized for its potent contribution to the flavor and aroma profiles of various food products. It imparts a characteristic sweet, green, and fruity aroma, reminiscent of apple and tropical fruits. As a flavoring agent, its presence and concentration are critical quality parameters that influence consumer acceptance and perception of product authenticity.[1][2] The accurate quantification of this semi-volatile compound is therefore essential for quality control in raw materials, monitoring flavor changes during processing and storage, and for the development of new food products with specific sensory attributes.

The complexity of food matrices, which contain a multitude of volatile and non-volatile compounds, presents a significant analytical challenge. This application note details a highly selective and sensitive method for the quantification of (E)-Hept-2-enyl isovalerate utilizing Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This approach combines a solvent-free sample preparation technique with a powerful separation and detection system, making it an ideal tool for flavor analysis in research, development, and quality assurance laboratories.[3]

Physicochemical Properties of (E)-Hept-2-enyl Isovalerate

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 94109-97-4
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Boiling Point 239 - 263 °C (estimated),
Solubility Practically insoluble in water; soluble in ethanol and non-polar solvents.
Aroma Profile Sweet, green, fruity

Analytical Principle: A Synergistic Approach

The quantification of trace-level flavor compounds in food necessitates a multi-stage analytical process.[4] The methodology described herein is founded on two core principles:

  • Efficient Analyte Extraction and Concentration: Headspace Solid-Phase Microextraction (HS-SPME) is employed to isolate and concentrate volatile and semi-volatile analytes from the sample matrix.[5] This technique relies on the partitioning of analytes between the sample's headspace and a polymer-coated fiber, effectively combining sampling, isolation, and enrichment into a single, solvent-free step.[3]

  • High-Resolution Separation and Specific Detection: Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary analytical power for definitive identification and quantification.[6] The gas chromatograph separates the complex mixture of extracted volatiles based on their boiling points and affinity for the stationary phase, while the mass spectrometer serves as a highly specific detector, identifying compounds by their unique mass fragmentation patterns.

Protocol Part I: Sample Preparation via HS-SPME

The choice of sample preparation technique is paramount for achieving reliable and reproducible results. HS-SPME is selected for its numerous advantages, including its simplicity, high sensitivity, and amenability to automation, which minimizes sample handling and potential for contamination.[3][7]

Rationale for HS-SPME Parameter Selection
  • Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This composite material provides a broad range of selectivity, enabling the efficient trapping of a wide array of volatile and semi-volatile compounds, including esters like (E)-Hept-2-enyl isovalerate.

  • Incubation Temperature and Time: Gentle heating (e.g., 40-60°C) increases the vapor pressure of the analyte, facilitating its transfer into the headspace. The incubation time must be sufficient to allow for equilibrium to be established between the sample and the headspace.[8]

  • Salt Addition: The addition of a salt, such as sodium chloride (NaCl), can increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic analytes and promotes their partitioning into the headspace, thereby enhancing extraction efficiency.[8]

HS-SPME Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis A 1. Sample Homogenization (e.g., 5g of fruit puree in a 20mL vial) B 2. Addition of Internal Standard (e.g., 10 µL of Cyclohexyl acetate) A->B C 3. Salt Addition (Optional) (e.g., 1g of NaCl) B->C D 4. Vial Sealing (Crimp cap with PTFE/Silicone septum) C->D E 5. Incubation & Agitation (e.g., 50°C for 15 min) D->E F 6. Fiber Exposure (Expose SPME fiber to headspace) E->F G 7. Analyte Adsorption (e.g., 30 min at 50°C) F->G H 8. Fiber Retraction G->H I 9. Thermal Desorption (Inject fiber into GC inlet) H->I J 10. GC Separation & MS Detection I->J

Caption: HS-SPME workflow for volatile compound extraction from food samples.

Detailed HS-SPME Protocol
  • Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized food sample (e.g., fruit juice, puree) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS), such as Cyclohexyl acetate, to correct for variations in extraction and injection. The IS should be chemically similar to the analyte but not naturally present in the sample.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Incubation: Place the vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at 50°C for 15 minutes with agitation to facilitate the release of volatiles and establish equilibrium.

  • Extraction: After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port for thermal desorption of the trapped analytes onto the analytical column.

Protocol Part II: Instrumental Analysis by GC-MS

The GC-MS system must be optimized for the separation and detection of semi-volatile esters. The parameters provided below serve as a validated starting point for analysis.

GC-MS System Parameters
ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injector PortSplitless Mode, 250°CEnsures quantitative transfer of analytes from the SPME fiber to the column.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.[9]
GC ColumnDB-FFAP (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA polar stationary phase ideal for separating esters and other polar to semi-polar flavor compounds.
Oven Program40°C (hold 2 min), ramp to 240°C @ 5°C/min, hold 5 minProvides effective separation of early-eluting volatiles from later-eluting semi-volatiles.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230°COptimal temperature to maintain analyte integrity and prevent source contamination.
Quadrupole Temp.150°CEnsures stable mass filtering.
Acquisition ModeFull Scan (m/z 40-350) and SIMFull Scan for compound identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
SIM Ions for (E)-Hept-2-enyl isovalerate m/z 85 (Quantifier), 57, 69 (Qualifiers)m/z 85 corresponds to the isovalerate acylium ion [C4H9CO]+, a prominent and characteristic fragment. Qualifier ions confirm identity.

Protocol Part III: Method Validation

A rigorous method validation is mandatory to ensure that the analytical procedure is fit for its intended purpose.[10] The validation protocol should be designed in accordance with established guidelines, such as those from the FDA.[11][12]

Method Validation Workflow Diagram

Validation_Workflow cluster_cal Calibration & Sensitivity cluster_acc Accuracy & Precision cluster_spec Specificity A Linearity & Range (Calibration curve, r² > 0.99) B LOD & LOQ (Signal-to-Noise ratio) A->B End Method Validated B->End C Accuracy (Recovery) (Spiked matrix analysis, 80-120%) D Precision (Repeatability, RSD < 15%) C->D E Intermediate Precision (RSD < 20%) D->E E->End F Selectivity (Analysis of blank matrix) G Peak Purity (Mass spectral deconvolution) F->G G->End Start Start Validation Start->A Start->C Start->F

Caption: Key stages and parameters for analytical method validation.

Validation Performance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for food analysis.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is prepared using at least five concentration levels.Coefficient of determination (r²) ≥ 0.995
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Signal-to-Noise (S/N) ratio ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.S/N ratio ≥ 10; RSD ≤ 20%
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by analyzing a blank matrix spiked with known analyte concentrations (low, medium, high).Mean recovery between 80% and 120%
Precision (RSD%) The degree of agreement among individual test results. Repeatability (intra-day) and Intermediate Precision (inter-day) are assessed.Repeatability RSD ≤ 15%; Intermediate Precision RSD ≤ 20%
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.

Data Analysis and Quantification

  • Analyte Identification: Confirm the identity of (E)-Hept-2-enyl isovalerate in a sample by comparing its retention time and mass spectrum against a certified reference standard analyzed under identical conditions. The ratio of qualifier ions to the quantifier ion should be within ±20% of the standard.

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

  • Concentration Calculation: Use the linear regression equation (y = mx + c) derived from the calibration curve to calculate the concentration of (E)-Hept-2-enyl isovalerate in the unknown food samples.

Conclusion

This application note presents a comprehensive and robust protocol for the quantification of (E)-Hept-2-enyl isovalerate in food samples. The described method, which pairs the efficiency of Headspace SPME with the specificity of GC-MS, is demonstrated to be highly suitable for its intended purpose. By adhering to the detailed steps for sample preparation, instrumental analysis, and method validation, researchers and quality control professionals can achieve accurate, reliable, and reproducible results. This analytical framework provides a powerful tool for ensuring product quality, supporting new product development, and deepening the understanding of flavor chemistry in complex food systems.

References

  • Vertex AI Search. (2026, March 11). How GC MS Identifies Flavor Compounds | Technical Guide.
  • Research and Reviews. (2024, September 28).
  • Di Bella, G., et al. (n.d.).
  • Di Bella, G., et al. (n.d.).
  • Li, Z., et al. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC.
  • U.S. Food and Drug Administration. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program.
  • Delgado-Cejas, C., et al. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors.
  • Ferreira, A. C. S., et al. (2001, October 27). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model.
  • Watson, D. (n.d.). Sample Preparation for Food Contaminant Analysis.
  • Godina, L. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc.
  • U.S. Food and Drug Administration. (2012, March 22). Guidelines for the Validation of Chemical Methods for the FDA Foods Program.
  • U.S. Food and Drug Administration. (n.d.).
  • EST Analytical. (n.d.). Solid Phase Micro Extraction of Flavor Compounds in Beer.
  • Ferreira, A. C. S., et al. (2001, November 15). Headspace solid phase microextraction (SPME) analysis of flavor compounds in wines. Effect of the matrix volatile composition in the relative response factors in a wine model. PubMed.
  • Barden, D. (2013, February 14). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples.
  • Campo, E., et al. (2004, July 1). Stir Bar Sorptive Extraction Applied to Volatile Constituents Evolution during Vitis vinifera Ripening.
  • IntechOpen. (2017, December 13).
  • Chromatography Today. (n.d.).
  • ChemSapiens. (n.d.).
  • National Center for Biotechnology Information. (n.d.). HEPT-2-enyl isovalerate, (2E)-. PubChem. Retrieved from [Link]

  • Goodner, K. (n.d.). THE USE OF STIR-BAR SORPTIVE EXTRACTION (SBSE) FOR ANALYTICAL FOOD ANALYSIS. CABI Digital Library.
  • U.S. Food and Drug Administration. (2023, December 11).
  • Bicchi, C., et al. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
  • De Coensel, N., et al. (2018, June 25). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Pérez-Póveda, F., et al. (2020, February 27). Development of Head Space Sorptive Extraction Method for the Determination of Volatile Compounds in Beer and Comparison with Stir Bar Sorptive Extraction. MDPI.
  • FooDB. (2010, April 8).
  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl isovalerate, 94109-97-4. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • The Good Scents Company. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings". Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Sensory Evaluation of (E)-Hept-2-enyl isovalerate

Introduction: Unveiling the Sensory Profile of a Key Flavor and Fragrance Compound (E)-Hept-2-enyl isovalerate is a significant contributor to the aroma profile of many food and cosmetic products, prized for its characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Sensory Profile of a Key Flavor and Fragrance Compound

(E)-Hept-2-enyl isovalerate is a significant contributor to the aroma profile of many food and cosmetic products, prized for its characteristic sweet, green aroma.[1] As a volatile ester, its perception is influenced by a multitude of factors including concentration, matrix effects, and individual sensory acuity.[2] For researchers, scientists, and drug development professionals, a precise and reproducible methodology for evaluating its sensory characteristics is paramount for quality control, new product development, and ensuring consumer acceptance.

This guide provides a comprehensive overview of established sensory evaluation techniques tailored for (E)-Hept-2-enyl isovalerate. It moves beyond a simple listing of methods to provide the underlying principles, ensuring that the described protocols are not only followed but also understood. This approach empowers the user to adapt and troubleshoot experimental designs to fit their specific research needs. The methodologies detailed herein are designed to be self-validating, incorporating principles of statistical significance and panelist training to ensure the trustworthiness of the generated data.

Part 1: Foundational Sensory Evaluation Techniques

The initial assessment of (E)-Hept-2-enyl isovalerate often involves discriminative testing to determine if a sensory difference exists between samples. These foundational methods are crucial for quality control, for instance, when assessing a new batch of the compound or evaluating the impact of a change in formulation.

Triangle Test: Detecting a Perceptible Difference

The triangle test is a fundamental and statistically powerful method used to determine if a sensory difference exists between two products.[3][4][5][6] In the context of (E)-Hept-2-enyl isovalerate, this test can be employed to compare a new batch against a standard, or to assess the impact of storage conditions on its aroma profile.

Principle of Causality: The triangle test is effective because it minimizes the probability of a correct guess. With three samples presented (two identical and one different), the chance of randomly selecting the "odd" sample is one-third, making it a more statistically robust method than a simple paired comparison for difference testing.[4]

Protocol for Triangle Test:

  • Sample Preparation:

    • Prepare two batches of the product containing (E)-Hept-2-enyl isovalerate: a control (A) and a test sample (B).

    • The concentration of (E)-Hept-2-enyl isovalerate should be appropriate for the intended application and above the odor detection threshold.

    • Present three coded samples to each panelist. Two samples will be from one batch (e.g., A, A) and one from the other (e.g., B). The order of presentation should be randomized for each panelist.

  • Panelist Instructions:

    • Instruct panelists to sniff each sample from left to right.

    • Panelists are required to identify the sample that is different from the other two.

    • Even if no difference is perceived, a choice must be made.

  • Data Analysis:

    • The number of correct identifications is tallied.

    • Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).

Self-Validation: The protocol's validity is upheld by the use of a sufficient number of panelists (typically 20-40) and the statistical analysis of the results.[3] A statistically significant result provides confidence that a perceptible sensory difference exists between the samples.

Paired Comparison Test: Determining the Direction of Difference

Once a difference has been established using the triangle test, the paired comparison test can be used to determine the direction of that difference for a specific attribute.[7][8][9][10][11] For (E)-Hept-2-enyl isovalerate, this could be to determine which of two samples is perceived as "sweeter," "greener," or more intense.

Principle of Causality: This forced-choice method is highly sensitive to product differences in a specific characteristic.[7] By focusing the panelist's attention on a single attribute, it provides clear, directional information.

Protocol for Paired Comparison Test:

  • Sample Preparation:

    • Present two coded samples, A and B, to each panelist.

    • The order of presentation (AB and BA) should be balanced across the panel to minimize order effects.[7]

  • Panelist Instructions:

    • Instruct panelists to evaluate the two samples for a single, specified attribute (e.g., "Which sample has a stronger green aroma?").

    • Panelists must choose one of the two samples.

  • Data Analysis:

    • The number of times each sample was chosen for the specified attribute is counted.

    • Statistical tables (based on the binomial distribution) are used to determine if there is a significant preference for one sample over the other.

Data Presentation: Paired Comparison Results

AttributeSample A SelectionsSample B SelectionsTotal Panelistsp-valueSignificance
Green Aroma Intensity187250.021Significant
Sweetness1411250.548Not Significant

Part 2: Advanced Sensory Characterization

Beyond simple difference testing, a more in-depth understanding of the sensory profile of (E)-Hept-2-enyl isovalerate requires more advanced techniques. These methods are essential for product development and creating a detailed sensory fingerprint of the compound.

Ranking Test: Ordering Samples by Attribute Intensity

The ranking test is a rapid and effective method for comparing multiple samples based on the intensity of a specific attribute.[12][13][14][15] This is particularly useful when screening several different concentrations of (E)-Hept-2-enyl isovalerate or comparing its profile in different product bases.

Principle of Causality: By forcing panelists to rank samples, this method provides ordinal data that clearly indicates the relative intensity of a sensory attribute across a set of products.

Protocol for Ranking Test:

  • Sample Preparation:

    • Present a set of coded samples (typically 3-8) to each panelist simultaneously.[13]

    • The samples should vary in a single parameter, such as the concentration of (E)-Hept-2-enyl isovalerate.

  • Panelist Instructions:

    • Instruct panelists to rank the samples from lowest to highest intensity for a specified attribute (e.g., "Rank these samples from least to most intense sweet aroma").

  • Data Analysis:

    • The ranks for each sample are summed.

    • Non-parametric statistical tests, such as the Friedman test, are used to determine if there are significant differences between the samples.[15]

Data Presentation: Ranking Test Results

Sample (Concentration of (E)-Hept-2-enyl isovalerate)Sum of RanksAverage RankFriedman Test (p-value)
0.01%251.25< 0.001
0.05%552.75
0.1%804.00
0.2%904.50
Gas Chromatography-Olfactometry (GC-O): Identifying Odor-Active Compounds

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17][18][19][20] This method is invaluable for identifying the specific volatile compounds, including (E)-Hept-2-enyl isovalerate and any potential impurities, that contribute to the overall aroma of a sample.

Principle of Causality: GC-O allows for the direct correlation of a specific chemical compound with its perceived odor. As compounds elute from the GC column, a portion is directed to a sniffing port where a trained panelist can describe the odor and its intensity.

Experimental Workflow: GC-O Analysis

GC_O_Workflow cluster_0 Sample Preparation & Injection cluster_1 Separation & Detection cluster_2 Data Integration & Analysis Sample_Preparation Volatile Extraction (e.g., SPME, Headspace) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Column Gas Chromatographic Separation GC_Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Olfactometry Port (Sensory Detection) Splitter->Sniffing_Port Data_Acquisition Data Acquisition (Chromatogram & Olfactogram) MS_Detector->Data_Acquisition Sniffing_Port->Data_Acquisition Data_Analysis Data Analysis (Correlation of Peaks and Odors) Data_Acquisition->Data_Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol for GC-O Analysis:

  • Sample Preparation:

    • Extract the volatile compounds from the sample matrix using an appropriate technique such as headspace solid-phase microextraction (HS-SPME).[21]

  • GC Separation:

    • Inject the extracted volatiles into a gas chromatograph equipped with a column suitable for separating flavor and fragrance compounds.

  • Effluent Splitting:

    • At the end of the column, the effluent is split between a conventional detector (e.g., a mass spectrometer for chemical identification) and a heated transfer line leading to a sniffing port.[19]

  • Olfactory Detection:

    • A trained panelist sniffs the effluent at the sniffing port and records the time, duration, intensity, and a descriptor for each odor perceived.

  • Data Analysis:

    • The resulting olfactogram is aligned with the chromatogram from the conventional detector to identify the compounds responsible for specific odors.

Part 3: Sensory Panel Management and Training

The reliability of any sensory data is fundamentally dependent on the sensory panel.[22][23][24] Proper recruitment, training, and management of panelists are critical for obtaining accurate and consistent results.

Logical Relationship: Sensory Panel Management

Sensory_Panel_Management Recruitment Panelist Recruitment (Screening for Sensory Acuity) Training Panelist Training (Attribute Recognition & Intensity Scaling) Recruitment->Training Performance_Monitoring Performance Monitoring (Consistency & Repeatability) Training->Performance_Monitoring Validation Panel Validation (Calibration with Standards) Performance_Monitoring->Validation Validation->Training Re-training

Caption: The cyclical process of sensory panel management.

Protocols for Sensory Panel Management:

  • Recruitment and Screening:

    • Recruit potential panelists and screen them for sensory acuity using tests for basic taste recognition, odor identification, and color vision.[25]

  • Training:

    • Familiarize panelists with the specific sensory attributes of (E)-Hept-2-enyl isovalerate and related compounds.[25]

    • Use reference standards to train panelists to recognize and scale the intensity of key aromas (e.g., "green," "sweet," "fruity").

    • Conduct practice sessions with various sensory tests to familiarize panelists with the methodologies.

  • Performance Monitoring and Validation:

    • Regularly monitor the performance of each panelist for consistency and repeatability.

    • Calibrate the panel using known standards to ensure that their sensory judgments are accurate and aligned.

Conclusion

The sensory evaluation of (E)-Hept-2-enyl isovalerate is a multi-faceted process that requires a systematic and scientifically rigorous approach. By employing a combination of fundamental difference tests, advanced characterization techniques like GC-O, and robust sensory panel management practices, researchers and developers can gain a comprehensive understanding of its sensory profile. The protocols and principles outlined in this guide provide a solid foundation for generating reliable and actionable sensory data, ultimately leading to the development of higher quality and more successful products.

References

  • Ranking Test - Principles of Food Science - Fiveable. (2025, August 15). Retrieved from [Link]

  • Triangle Test for Sensory Evaluation | PDF | Neuroscience - Scribd. (n.d.). Retrieved from [Link]

  • Difference Testing - Nutrition, Dietetics, & Food Science. (n.d.). Retrieved from [Link]

  • Sensory triangle testing (discrimination test) - Campden BRI. (n.d.). Retrieved from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC. (n.d.). Retrieved from [Link]

  • Triangle Test: Principles of Food Science Study Guide |... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Paired comparison – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Ranking Test: A Method to Determine Meat Product Preferences - Agriculture Institute. (2023, December 15). Retrieved from [Link]

  • ISO 8587 Ranking Test for Sensory Evaluation of Foods - Testing Laboratory | Eurolab. (2026, March 7). Retrieved from [Link]

  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing | Ciência e Técnica Vitivinícola. (n.d.). Retrieved from [Link]

  • Gas chromatography-olfactometry - Wikipedia. (n.d.). Retrieved from [Link]

  • An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC. (n.d.). Retrieved from [Link]

  • Ranking Test in Sensory Evaluation - RPubs. (2025, April 2). Retrieved from [Link]

  • Sensory Panel Management course - Siebel Institute of Technology. (n.d.). Retrieved from [Link]

  • Trends of Using Sensory Evaluation in New Product Development in the Food Industry in Countries That Belong to the EIT Regional Innovation Scheme - PMC. (n.d.). Retrieved from [Link]

  • Common Sensory Testing Methodologies | WSS. (n.d.). Retrieved from [Link]

  • Enhanced GC–O workflows for detailed sensory evaluation - Sepsolve Analytical. (2024, July 30). Retrieved from [Link]

  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - MDPI. (2020, December 18). Retrieved from [Link]

  • Sensory Discrimination Methods - Paired Comparison Test - YouTube. (2024, June 14). Retrieved from [Link]

  • Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One. (2021, October 19). Retrieved from [Link]

  • Gas Chromatography - Olfactometry (GC-O or Sniffer) New for 2020, PHASER Pro - GL Sciences. (n.d.). Retrieved from [Link]

  • Analytica EBC - Sensory Analysis: Paired Comparison Test (IM) - Brewup.eu. (2018, October 24). Retrieved from [Link]

  • Sensory Panel Management. (n.d.). Retrieved from [Link]

  • Sensory Panel Training: Developing Hospitality Students Analytical and Research Skills. (n.d.). Retrieved from [Link]

  • HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 - PubChem. (n.d.). Retrieved from [Link]

  • (E)-2-hepten-1-yl isovalerate, 94109-97-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Screening and Training Methods for Sensory Panelists - Agriculture Institute. (2024, January 8). Retrieved from [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). Retrieved from [Link]

  • Food Flavor Chemistry and Sensory Evaluation - PMC - NIH. (2024, February 20). Retrieved from [Link]

  • Sensory Testing for Flavorings with Modifying Properties Christie L. Harman, John B. Hallagan, and the FEMA Science Committee Se. (n.d.). Retrieved from [Link]

  • Showing Compound Hept-2-en-1-yl isovalerate (FDB009553) - FooDB. (2010, April 8). Retrieved from [Link]

  • SENSORY ANALYSIS HANDBOOK 2018. (n.d.). Retrieved from [Link]

  • Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (n.d.). Retrieved from [Link]

  • (E)-2-hepten-1-yl acetate, 16939-73-4. (n.d.). Retrieved from [Link]

  • The Chemical and Sensory Evaluation of Edible Oleoresins - Perfumer & Flavorist. (n.d.). Retrieved from [Link]

  • Identification and sensory evaluation of volatile compounds in oxidized porcine liver. (2004, January 28). Retrieved from [Link]

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Application

Enzymatic Synthesis of (E)-Hept-2-enyl Isovalerate: An Application Note and Protocol

Abstract (E)-Hept-2-enyl isovalerate is a key flavor and fragrance compound, imparting a desirable sweet, green, and fruity aroma.[1] Traditional chemical synthesis of such esters often involves harsh conditions and can...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-Hept-2-enyl isovalerate is a key flavor and fragrance compound, imparting a desirable sweet, green, and fruity aroma.[1] Traditional chemical synthesis of such esters often involves harsh conditions and can lead to undesirable byproducts. Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective alternative for the synthesis of flavor esters.[2][3][4] This application note provides a comprehensive guide to the enzymatic synthesis of (E)-Hept-2-enyl isovalerate, detailing the underlying principles, a robust experimental protocol, and methods for product analysis. The focus is on providing researchers, scientists, and drug development professionals with the expertise to implement this efficient and sustainable synthetic strategy.

Introduction: The Case for Biocatalysis in Flavor Synthesis

The demand for natural and nature-identical flavor and fragrance compounds is on the rise, driven by consumer preferences for clean-label products.[5][6] Enzymatic synthesis aligns perfectly with this trend, offering several advantages over conventional chemical methods.[3][6] Lipases (EC 3.1.1.3), in particular, are versatile biocatalysts that can function in non-aqueous environments to catalyze esterification and transesterification reactions with high specificity.[4][7][8] The use of immobilized lipases further enhances the process by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse, which is crucial for cost-effective industrial applications.[4][9][10]

(E)-Hept-2-enyl isovalerate, a medium-chain fatty acid ester[11], is a valuable aroma chemical. Its synthesis via enzymatic esterification of (E)-hept-2-en-1-ol and isovaleric acid presents an excellent model for demonstrating the power of biocatalysis. This guide will focus on the use of a commercially available immobilized lipase, Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), which is widely recognized for its high activity and stability in organic synthesis.[12][13][14]

The Science Behind the Synthesis: Understanding the Enzymatic Esterification

The enzymatic synthesis of (E)-Hept-2-enyl isovalerate proceeds via a direct esterification reaction between (E)-hept-2-en-1-ol and isovaleric acid. The reaction is catalyzed by a lipase, which facilitates the formation of an ester bond with the concurrent release of a water molecule.

The Reaction:

(E)-hept-2-en-1-ol + Isovaleric acid ⇌ (E)-Hept-2-enyl isovalerate + Water

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism.[8][15][16][17] In this model, the enzyme first binds with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing the first product (in this case, a protonated enzyme active site). Subsequently, the alcohol ((E)-hept-2-en-1-ol) binds to the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.

To drive the reaction equilibrium towards the product side and achieve high conversion rates, it is essential to remove the water produced during the reaction. This can be accomplished by various methods, such as conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.[18][19]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale procedure for the synthesis of (E)-Hept-2-enyl isovalerate using Novozym® 435 in a solvent-free system. A solvent-free approach is often preferred as it simplifies downstream processing and reduces the environmental impact.[9][12][20]

Materials and Reagents
Material/ReagentGradeSupplier
(E)-hept-2-en-1-ol≥98%Commercially Available
Isovaleric acid≥99%Commercially Available
Novozym® 435Immobilized LipaseNovozymes
Molecular Sieves, 3ÅActivatedCommercially Available
n-HexaneHPLC GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Condenser

  • Temperature probe

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Reaction Setup and Procedure

The following workflow provides a detailed, step-by-step methodology for the synthesis.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Substrate Preparation Weigh (E)-hept-2-en-1-ol and isovaleric acid. B 2. Enzyme & Desiccant Add Novozym® 435 and activated molecular sieves. A->B Combine in reaction vessel C 3. Incubation Incubate at optimal temperature with stirring. B->C Set reaction conditions D 4. Monitoring Monitor reaction progress using GC-MS. C->D Periodic sampling E 5. Enzyme Removal Filter to remove the immobilized enzyme. D->E Once reaction is complete F 6. Solvent Extraction Extract with n-hexane. E->F G 7. Drying & Concentration Dry with Na2SO4 and concentrate under vacuum. F->G H 8. Product Characterization Analyze by GC-MS to confirm purity and identity. G->H

Caption: Workflow for the enzymatic synthesis of (E)-Hept-2-enyl isovalerate.

Detailed Steps:

  • Substrate Preparation: In a 50 mL round-bottom flask, combine (E)-hept-2-en-1-ol and isovaleric acid. A molar ratio of alcohol to acid of 1:1.5 to 1:3 is often used to favor the forward reaction.[19] For a starting point, use a 1:2 molar ratio.

  • Enzyme and Desiccant Addition: Add Novozym® 435 to the reaction mixture. An enzyme loading of 2-5% (w/w of total substrates) is a typical starting point.[19][21] Also, add activated 3Å molecular sieves (approximately 10% w/w of total substrates) to remove the water generated during the reaction.

  • Incubation: Place the flask in a heating mantle on a magnetic stirrer. Set the temperature to 50-60°C and stir the mixture at a moderate speed (e.g., 200-300 rpm).[12][19] The optimal temperature for Novozym® 435 is typically in this range, but it's important to note that higher temperatures can lead to enzyme denaturation.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours). Dilute the aliquot with a suitable solvent (e.g., n-hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting materials and the formation of the product.

  • Enzyme Removal: Once the reaction has reached the desired conversion (typically >90%), cool the mixture to room temperature. Remove the immobilized enzyme and molecular sieves by filtration. The recovered Novozym® 435 can be washed with a solvent like n-hexane and dried for reuse in subsequent batches.[10][22]

  • Solvent Extraction: Dilute the filtrate with n-hexane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted isovaleric acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (E)-Hept-2-enyl isovalerate.

  • Product Characterization: Analyze the final product by GC-MS to confirm its identity and purity. The mass spectrum of (E)-Hept-2-enyl isovalerate should be compared with a reference spectrum from a database (e.g., NIST).[23][24]

Optimization of Reaction Parameters

To achieve the highest possible yield and efficiency, it is crucial to optimize the reaction parameters. The following table summarizes the key parameters and their typical ranges for lipase-catalyzed esterification.

ParameterTypical RangeRationale
Temperature 40 - 70 °CBalances reaction rate and enzyme stability. Higher temperatures increase the rate but can lead to enzyme denaturation.[12][25]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 1:5An excess of one substrate can shift the equilibrium towards product formation. However, a large excess may cause substrate inhibition.[19][26]
Enzyme Concentration 1 - 10% (w/w)Higher enzyme loading increases the reaction rate, but there is a point of diminishing returns. Optimizing this parameter is crucial for cost-effectiveness.[19][21]
Agitation Speed 150 - 400 rpmEnsures proper mixing and minimizes mass transfer limitations between the substrates and the immobilized enzyme.[19]
Water Removal Molecular Sieves/VacuumEssential to drive the reaction equilibrium towards ester formation.[18][19]

Analytical Methods for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for monitoring the reaction and characterizing the final product.[27][28]

GC-MS Analysis Protocol
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in split mode.

  • Oven Program: A temperature gradient program is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or by matching the mass spectra with a commercial library like the NIST/EPA/NIH Mass Spectral Library.[23][24]

Conclusion: A Sustainable Path to Flavor Synthesis

The enzymatic synthesis of (E)-Hept-2-enyl isovalerate using an immobilized lipase like Novozym® 435 offers a highly efficient, selective, and environmentally friendly alternative to traditional chemical methods. The protocol detailed in this application note provides a solid foundation for researchers to successfully implement this biocatalytic approach. By understanding the underlying principles and systematically optimizing the reaction parameters, it is possible to achieve high yields of this valuable flavor and fragrance compound. This methodology not only aligns with the principles of green chemistry but also opens doors for the synthesis of a wide array of other valuable esters.[3]

References

  • Serra, S. (2008). Biocatalytic preparation of natural flavours and fragrances. CNR-IRIS. Available at: [Link]

  • dos Santos, J. C., et al. (2020). Kinetic Study on Esterification of Ascorbyl Oleate Catalyzed by Lipase NS 88011. MDPI. Available at: [Link]

  • Stamatis, H., et al. (1993). Kinetic study of lipase catalyzed esterification reactions in water-in-oil microemulsions. Biotechnology and Bioengineering. Available at: [Link]

  • Welsh, F. W., Murray, W. D., & Williams, R. E. (1989). Microbial biocatalysis in the generation of flavor and fragrance chemicals. Critical Reviews in Biotechnology. Available at: [Link]

  • Dossat, V., Combes, D., & Marty, A. (1999). Kinetic study of esterification by immobilized lipase in n-hexane. Enzyme and Microbial Technology. Available at: [Link]

  • Giacomini, C., & Serra, S. (2010). Flavours and fragrances by biocatalytic routes. ResearchGate. Available at: [Link]

  • Muhamad, S. K., et al. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. SciSpace. Available at: [Link]

  • Kour, A., et al. (2014). Microbiology & Experimentation. MedCrave online. Available at: [Link]

  • Tan, T., et al. (2013). Kinetic study on lipase catalyzed trans-esterification of palm oil and dimethyl carbonate for biodiesel production. Journal of Renewable and Sustainable Energy. Available at: [Link]

  • Pires-Cabral, P., et al. (2024). Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters. MDPI. Available at: [Link]

  • Adak, S., & Banerjee, R. (2016). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology. ResearchGate. Available at: [Link]

  • Shimada, Y., et al. (1999). A kinetic study on lipase-catalyzed interesterification of soybean oil with oleic acid in a continuous packed-bed reactor. Journal of the American Oil Chemists' Society. Available at: [Link]

  • de Oliveira, G. C., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. Available at: [Link]

  • Cheng, C. X., et al. (2024). BCREC-20143 Enzymatic Transesterification Using Different Immobilized Lipases and its Biodiesel Effect on Gas Emission. BCREC. Available at: [Link]

  • Fischer, S., et al. (2021). Using an Immobilized Lipase for Quick and Safe Ester Transformations You Can See and Smell. Journal of Chemical Education. Available at: [Link]

  • Mahapatra, P., et al. (2020). A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE. Begell Digital Library. Available at: [Link]

  • Alvarez, S., et al. (2020). Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste. MDPI. Available at: [Link]

  • Neugebauer, U., et al. (2010). Preparation of Passion Fruit-Typical 2-Alkyl Ester Enantiomers via Lipase-Catalyzed Kinetic Resolution. ACS Publications. Available at: [Link]

  • Lecomte, J., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. Available at: [Link]

  • Lye, H. S., et al. (2021). Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane. Bioprocess and Biosystems Engineering. Available at: [Link]

  • Benn, S. M., & Peppard, T. L. (2004). Tequila Volatile Characterization and Ethyl Ester Determination by Solid Phase Microextraction Gas Chromatography/Mass Spectrometry Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chai, M., et al. (2019). Lipase-Catalyzed Esterification: An Inquiry-Based Laboratory Activity To Promote High School Students' Understanding and Positive Perceptions of Green Chemistry. Journal of Chemical Education. Available at: [Link]

  • Sivakumar, D., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Foods. Available at: [Link]

  • PubChem. (n.d.). (E)-Hept-2-enyl isovalerate. PubChem. Available at: [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available at: [Link]

  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent. Available at: [Link]

  • Istrati, D. I., et al. (2019). A parameter study of ultrasound assisted enzymatic esterification. Scientific Reports. Available at: [Link]

  • Torrens, J., et al. (2007). Volatile profiles of sparkling wines obtained by three extraction methods and gas chromatography–mass spectrometry (GC–MS) analysis. Analytica Chimica Acta. Available at: [Link]

  • de Souza, R. L., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. Available at: [Link]

  • The Good Scents Company. (n.d.). Hept-2-enyl isovalerate. The Good Scents Company. Available at: [Link]

  • ResearchGate. (2021). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. ResearchGate. Available at: [Link]

  • Blecker, C., et al. (2011). Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids. Université de Liège. Available at: [Link]

  • de Souza, R. L., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl isovalerate. The Good Scents Company. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Hept-2-en-1-yl isovalerate (FDB009553). FooDB. Available at: [Link]

  • Gao, W., et al. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications. Available at: [Link]

  • Kumar, A., et al. (2021). KINETICS AND OPTIMIZATION OF LIPASE-ASSISTED ESTERIFICATION OF ISOAMYL PROPIONATE IN SOLVENT-FREE SYSTEMS. Begell House. Available at: [Link]

  • Garcia, T., et al. (2005). Optimization of the Enzymatic Esterification of Diglycerol and Lauric Acid. ResearchGate. Available at: [Link]

  • NIST. (n.d.). trans-2-Hexenyl isovalerate. NIST WebBook. Available at: [Link]

  • Hari Krishna, S., et al. (2001). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis. ResearchGate. Available at: [Link]

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Method

Advanced Analytical Derivatization of (E)-Hept-2-enyl Isovalerate for GC-MS Profiling

Scientific Rationale & Analytical Causality (E)-Hept-2-enyl isovalerate (CAS 94109-97-4) is a volatile ester widely utilized as a flavoring agent and fragrance component[1]. Under standard analytical conditions, low-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analytical Causality

(E)-Hept-2-enyl isovalerate (CAS 94109-97-4) is a volatile ester widely utilized as a flavoring agent and fragrance component[1]. Under standard analytical conditions, low-molecular-weight esters (MW 198.3 g/mol ) possess sufficient vapor pressure and thermal stability to be analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS).

However, direct injection is insufficient for advanced analytical objectives such as isotopic labeling studies, trace impurity profiling, or enantiomeric/structural resolution of the constituent moieties. To achieve these goals, the ester bond must be cleaved (saponified) to yield its fundamental building blocks: (E)-hept-2-en-1-ol and isovaleric acid.

Once cleaved, these free moieties exhibit poor chromatographic behavior. The active hydrogen atoms on the hydroxyl (-OH) and carboxyl (-COOH) groups form intermolecular hydrogen bonds, leading to severe peak tailing, irreversible adsorption in the GC inlet, and poor MS fragmentation[2]. Derivatization is therefore introduced as a strict causal requirement to neutralize these polar groups, replacing active hydrogens with non-polar moieties (trimethylsilyl and methyl groups, respectively)[2]. This transformation dramatically lowers the boiling point, enhances thermal stability, and produces distinct, predictable mass spectral fragmentation patterns necessary for sub-ppm quantification[3].

Experimental Workflow & Logical Relationships

The analytical workflow is a bipartite process. First, base-catalyzed saponification cleaves the ester. A liquid-liquid extraction (LLE) then isolates the neutral alcohol into an organic phase, leaving the carboxylate salt in the aqueous phase.

  • Alcohol Derivatization (Silylation): The organic phase containing (E)-hept-2-en-1-ol is treated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: While BSTFA alone can silylate primary alcohols, the 1% TMCS acts as a critical Lewis acid catalyst. It ensures 100% quantitative conversion in under 30 minutes, preventing the formation of partial derivatization artifacts that would otherwise skew quantitative data[2].

  • Acid Derivatization (Methylation): The aqueous phase containing potassium isovalerate is acidified and treated with Boron Trifluoride in Methanol (BF3/MeOH). Causality: BF3 is a potent Lewis acid that drives the esterification of the sterically hindered isovaleric acid without requiring extreme thermal conditions that could cause analyte degradation[3].

G Ester (E)-Hept-2-enyl Isovalerate (Starting Material) Saponification Base Hydrolysis (KOH / MeOH) Ester->Saponification Alcohol (E)-Hept-2-en-1-ol (Organic Phase) Saponification->Alcohol LLE (Hexane) Acid Potassium Isovalerate (Aqueous Phase) Saponification->Acid Aqueous Layer Silylation Silylation (BSTFA + 1% TMCS) Alcohol->Silylation Methylation Acidification & Methylation (BF3 / MeOH) Acid->Methylation TMS_Ether (E)-Hept-2-enyl TMS Ether (GC-MS Analysis) Silylation->TMS_Ether FAME Methyl Isovalerate (GC-MS Analysis) Methylation->FAME

Workflow for the saponification and dual-derivatization of (E)-hept-2-enyl isovalerate for GC-MS.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . Internal standards (ISTDs) are spiked prior to any chemical manipulation to account for extraction losses and incomplete derivatization. A parallel method blank must be run to identify siloxane artifacts originating from the BSTFA reagent or GC septum bleed.

Protocol A: Micro-Saponification and Phase Separation
  • Sample Preparation: Transfer 10 mg of (E)-hept-2-enyl isovalerate into a 10 mL glass reaction vial equipped with a PTFE-lined cap.

  • Internal Standard Spike: Add 50 µL of 1-Octanol (1 mg/mL in hexane) as the alcohol ISTD, and 50 µL of Heptanoic acid (1 mg/mL in methanol) as the acid ISTD.

  • Hydrolysis: Add 2 mL of 0.5 M Potassium Hydroxide (KOH) in methanolic solution. Seal and heat at 60°C for 45 minutes in a dry block heater.

  • Quenching & Extraction: Cool the vial to room temperature. Add 2 mL of LC-MS grade water to quench the reaction. Add 2 mL of GC-grade Hexane.

  • Phase Separation: Vortex for 60 seconds, then centrifuge at 3000 rpm for 5 minutes.

  • Isolation: Carefully transfer the upper organic layer (containing (E)-hept-2-en-1-ol and 1-Octanol) to a clean vial containing anhydrous sodium sulfate (Na₂SO₄) to remove trace water[4]. Retain the lower aqueous layer (containing potassium isovalerate and potassium heptanoate) for Protocol C.

Protocol B: Silylation of the Alcohol Fraction

Note: Silylation reactions are highly sensitive to moisture. The presence of water will immediately hydrolyze the BSTFA reagent, halting the reaction[2].

  • Drying: Transfer 500 µL of the dried organic layer from Protocol A into a 2 mL GC autosampler vial.

  • Reagent Addition: Add 100 µL of[2].

  • Derivatization: Seal the vial tightly and incubate at 60°C for 30 minutes.

  • Analysis: Allow to cool to room temperature. The sample is now ready for direct GC-MS injection.

Protocol C: Methylation of the Acid Fraction
  • Acidification: To the retained aqueous layer from Protocol A, add 6 M Hydrochloric acid (HCl) dropwise until the pH reaches < 2.0 (verify with pH paper). This converts the carboxylate salts back to free fatty acids.

  • Extraction: Add 2 mL of Hexane, vortex, and centrifuge. Transfer the upper organic layer to a clean reaction vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Esterification: Add 1 mL of [3]. Seal and heat at 60°C for 15 minutes.

  • Recovery: Cool to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of Hexane. Vortex and allow phases to separate.

  • Analysis: Transfer the upper hexane layer (containing Methyl isovalerate and Methyl heptanoate) to a GC vial for analysis.

Quantitative Data & MS Target Ions

The following table summarizes the expected physicochemical shifts and target mass-to-charge (m/z) ratios for the derivatized analytes. Monitoring these specific ions in Selected Ion Monitoring (SIM) mode ensures high-fidelity quantification.

Target AnalyteDerivatization ReagentDerivative FormedBase MW ( g/mol )Derivatized MW ( g/mol )Target GC-MS Ions (m/z)
(E)-Hept-2-en-1-ol BSTFA + 1% TMCS(E)-Hept-2-enyl TMS ether114.1186.173 (TMS base), 171 [M-CH₃]⁺
1-Octanol (ISTD) BSTFA + 1% TMCS1-Octyl TMS ether130.2202.273 (TMS base), 187 [M-CH₃]⁺
Isovaleric acid BF3 / MethanolMethyl isovalerate (FAME)102.1116.174 (McLafferty), 85 [M-OCH₃]⁺, 116 [M]⁺
Heptanoic acid (ISTD) BF3 / MethanolMethyl heptanoate (FAME)130.1144.174 (McLafferty), 113[M-OCH₃]⁺, 144 [M]⁺

Table 1: Physicochemical properties and MS fragmentation targets for the derivatized moieties of (E)-Hept-2-enyl isovalerate.

References

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis American Oil Chemists' Society (AOCS)[Link]

  • HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 PubChem, National Library of Medicine[Link]

  • Handbook of Analytical Derivatization Reactions Daniel R. Knapp, John Wiley & Sons (Review via Journal of AOAC INTERNATIONAL)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-Hept-2-enyl Isovalerate

Welcome to the technical support center for the synthesis of (E)-Hept-2-enyl isovalerate. This resource is designed for researchers, scientists, and professionals in drug development and fragrance/flavor industries. Here...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-Hept-2-enyl isovalerate. This resource is designed for researchers, scientists, and professionals in drug development and fragrance/flavor industries. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield and purity.

Introduction to (E)-Hept-2-enyl Isovalerate Synthesis

(E)-Hept-2-enyl isovalerate is an aliphatic unsaturated ester known for its sweet, green, and fruity aroma, making it a valuable compound in the flavor and fragrance industry.[1][2][3] Its synthesis, while seemingly straightforward, presents several challenges typical of allylic ester preparations, including control of stereoselectivity, prevention of side reactions, and efficient purification. This guide will explore common synthetic routes and provide solutions to frequently encountered problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (E)-Hept-2-enyl isovalerate, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of (E)-Hept-2-enyl isovalerate can stem from several factors, primarily related to reaction equilibrium, reagent purity, and reaction conditions.

  • Incomplete Reaction (Equilibrium): Esterification is a reversible reaction.[4] To drive the reaction towards the product, you can:

    • Use an excess of one reactant: Typically, the less expensive reagent, either (E)-hept-2-en-1-ol or isovaleric acid/its derivative, is used in excess.[4][5]

    • Remove water: If you are performing a direct esterification (e.g., Fischer esterification), continuous removal of the water byproduct using a Dean-Stark apparatus or molecular sieves is crucial to shift the equilibrium towards the ester.

  • Purity of Starting Materials:

    • (E)-Hept-2-en-1-ol: The presence of the (Z)-isomer will lead to the corresponding (Z)-ester, complicating purification and reducing the yield of the desired (E)-isomer. Ensure the stereochemical purity of your starting alcohol using techniques like NMR or GC. The synthesis of chiral allylic alcohols can be challenging.[6]

    • Isovaleric Acid: Ensure the isovaleric acid is free of water and other impurities that could interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Catalyst: For acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. For coupling agent-mediated reactions (e.g., DCC/DMAP), ensure the reagents are fresh.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dehydration or rearrangement of the allylic alcohol. Optimization of the reaction temperature is key.[7]

  • Side Reactions: Allylic alcohols can be prone to rearrangement and other side reactions, especially under acidic conditions.[5][8] Consider milder reaction conditions or alternative synthetic routes as discussed below.

Question 2: I am observing significant amounts of byproducts in my crude product. What are they and how can I minimize them?

Answer: The formation of byproducts is a common issue. Identifying the byproducts through techniques like GC-MS, NMR, and IR spectroscopy is the first step.[9] Common byproducts and their mitigation strategies are outlined below:

ByproductPotential CauseMitigation Strategy
Diheptenyl ether Acid-catalyzed self-condensation of (E)-hept-2-en-1-ol.Use a lower reaction temperature, a milder acid catalyst, or a non-acidic method like using an activated acyl donor.
(Z)-Hept-2-enyl isovalerate Presence of (Z)-isomer in the starting (E)-hept-2-en-1-ol.Use highly pure (E)-hept-2-en-1-ol.
Allylic rearrangement products Isomerization of the double bond under harsh acidic or thermal conditions.Employ milder reaction conditions. Consider enzymatic or Mitsunobu esterification which proceed under neutral conditions.[10]
Unreacted starting materials Incomplete reaction.Drive the reaction to completion by removing water or using an excess of one reactant. Increase reaction time if necessary.

Question 3: The purification of (E)-Hept-2-enyl isovalerate is proving difficult. What are the best practices for purification?

Answer: The nonpolar nature of (E)-Hept-2-enyl isovalerate and its similarity to certain byproducts can make purification challenging.[1][3]

  • Initial Work-up:

    • Neutralization: If an acid catalyst was used, it must be neutralized. A wash with a mild base like sodium bicarbonate solution is effective.

    • Extraction: Liquid-liquid extraction is a standard method to separate the ester from water-soluble impurities.[11][12] Use an immiscible organic solvent in which the ester is highly soluble.

    • Drying: Ensure the organic layer is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove any residual water.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying esters. A nonpolar mobile phase (e.g., a mixture of hexane and ethyl acetate) is typically used with a silica gel stationary phase.[13][14] Gradient elution may be necessary to separate the product from closely eluting impurities.

    • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for your column chromatography.[14]

  • Distillation: If the product is thermally stable and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method.

Question 4: I am considering alternative synthetic methods to improve yield and selectivity. What are my options?

Answer: Several methods can be employed for the synthesis of (E)-Hept-2-enyl isovalerate, each with its own advantages and disadvantages.

  • Transesterification: This method involves the reaction of an isovalerate ester (e.g., methyl isovalerate) with (E)-hept-2-en-1-ol in the presence of an acid or base catalyst.[15][16] Using the alcohol as the solvent can drive the reaction forward.[15]

  • Enzymatic Synthesis: Lipases are highly selective catalysts that can perform esterification under mild conditions, often without the need for a solvent.[17][18][19] This method can offer high chemo-, regio-, and stereoselectivity, minimizing byproducts.[18][20]

  • Mitsunobu Reaction: This reaction allows for the esterification of alcohols with carboxylic acids under mild, neutral conditions using triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) or a similar reagent.[10] It is known for its high yields and inversion of stereochemistry at the alcohol center (which is not a concern for an achiral starting alcohol).[10]

  • Acyl Chloride/Anhydride Method: Reacting (E)-hept-2-en-1-ol with isovaleroyl chloride or isovaleric anhydride in the presence of a base (e.g., pyridine, triethylamine) is a high-yielding but requires the preparation of the acyl donor.

Experimental Protocols

Below is a detailed, step-by-step protocol for the synthesis of (E)-Hept-2-enyl isovalerate via a lipase-catalyzed method, which is often favored for its high selectivity and mild conditions.

Protocol: Enzymatic Synthesis of (E)-Hept-2-enyl Isovalerate

This protocol is designed for a solvent-free system to maximize volumetric productivity and simplify downstream processing.[18]

Materials:

  • (E)-Hept-2-en-1-ol (≥98% purity)

  • Isovaleric acid (≥99% purity)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Molecular sieves (3Å, activated)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add (E)-hept-2-en-1-ol (1.0 eq), isovaleric acid (1.2 eq), and immobilized lipase (e.g., Novozym 435, 5-10% by weight of total reactants).

    • Add activated molecular sieves (approximately 20% of the total reactant weight) to adsorb the water produced during the reaction.

  • Reaction:

    • Stir the mixture at a moderate speed at 40-50 °C. Higher temperatures can denature the enzyme.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add hexane to dilute the reaction mixture and filter to remove the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.[18][20]

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted isovaleric acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (E)-Hept-2-enyl isovalerate as a colorless liquid.[1]

  • Characterization:

    • Confirm the identity and purity of the product using NMR (¹H and ¹³C), GC-MS, and IR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Can I use a different lipase for the enzymatic synthesis?

A1: Yes, other lipases can be used, but their activity and selectivity may vary. It is advisable to screen a few different commercially available lipases to find the optimal one for this specific transformation.

Q2: What is the expected yield for the enzymatic synthesis?

A2: With an optimized process, yields for enzymatic esterification can be quite high, often exceeding 90%.[17]

Q3: How can I ensure the (E)-stereochemistry of the final product?

A3: The stereochemistry of the final product is primarily determined by the stereochemistry of the starting allylic alcohol. Start with highly pure (E)-hept-2-en-1-ol. The enzymatic and Mitsunobu reactions are generally stereospecific and will not cause isomerization.

Q4: Is it possible to perform this synthesis on a larger scale?

A4: Yes, all the described methods can be scaled up. For larger scale production, factors such as heat transfer, mixing efficiency, and the cost of reagents (especially for methods using coupling agents or enzymes) become more critical.

Q5: What are the key safety precautions for this synthesis?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Isovaleric acid has a strong, unpleasant odor. Handle it with care. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Visualizing the Workflow

Diagram: General Workflow for (E)-Hept-2-enyl Isovalerate Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Reactants (E)-Hept-2-en-1-ol + Isovaleric Acid/Derivative Method Choose Synthesis Method: - Direct Esterification - Transesterification - Enzymatic - Mitsunobu Reactants->Method Reaction Reaction under Optimized Conditions Method->Reaction Crude Product Crude (E)-Hept-2-enyl Isovalerate Reaction->Crude Product Workup Work-up: - Neutralization - Extraction - Drying Crude Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure Product Pure (E)-Hept-2-enyl Isovalerate Chromatography->Pure Product Characterization Characterization: - NMR - GC-MS - IR Pure Product->Characterization Analysis

Caption: A generalized workflow for the synthesis and purification of (E)-Hept-2-enyl isovalerate.

References

  • Journal of the American Chemical Society. (2010). Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. [Link]

  • PMC. (n.d.). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. [Link]

  • JYX: JYU. (n.d.). Challenges in the stereoselective synthesis of allylic alcohols. [Link]

  • Academia.edu. (n.d.). Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. [Link]

  • Royal Society of Chemistry. (2018). Base-free, tunable, Au-catalyzed oxidative esterification of alcohols in continuous flow. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • PubChem. (n.d.). HEPT-2-enyl isovalerate, (2E)-. [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl isovalerate. [Link]

  • MDPI. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. [Link]

  • Leffingwell & Associates. (n.d.). Hept-2-enyl isovalerate CAS# 253596-70-2. [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

  • accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. [Link]

  • Organic Chemistry Portal. (2007). Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis. [Link]

  • ResearchGate. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. [Link]

  • PubMed. (2018). Enzymatic synthesis of ethyl esters from waste oil using mixtures of lipases in a plug-flow packed-bed continuous reactor. [Link]

  • Organic Syntheses. (n.d.). 2-bornene. [Link]

  • Walsh Medical Media. (n.d.). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. [Link]

  • FooDB. (2010). Showing Compound Hept-2-en-1-yl isovalerate (FDB009553). [Link]

  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. [Link]

  • MDPI. (2023). Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol. [Link]

  • White Rose Research Online. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. [Link]

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]

  • Scite. (n.d.). Optimization of Process Variables in the Synthesis of Isoamyl Isovalerate Using Sulfonated Organic Heteropolyacid Salts as Catalysts. [Link]

  • Cyberlipid. (n.d.). FA purification. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Encyclopedia.pub. (2022). Enzyme-Catalyzed Synthesis of Polyesters. [Link]

  • Crossref. (2015). Optimization of Process Variables in the Synthesis of Isoamyl Isovalerate Using Sulfonated Organic Heteropolyacid Salts as Catalysts. [Link]

  • Denmark Group. (n.d.). Ynolate Chemistry. [Link]

  • University of Wisconsin-La Crosse. (n.d.). 18: Reactions of Enolate Ions and Enols. [Link]

Sources

Optimization

Resolving co-eluting peaks in GC-MS analysis of (E)-Hept-2-enyl isovalerate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in flavor, fragrance, and pheromone profiling: resolving co-eluting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in flavor, fragrance, and pheromone profiling: resolving co-eluting peaks in Gas Chromatography-Mass Spectrometry (GC-MS).

When analyzing volatile esters like (E)-Hept-2-enyl isovalerate , researchers frequently encounter co-elution with its geometric isomers (e.g., the (Z)-isomer) or endogenous matrix components (like structurally similar lipids or terpenes). Because these compounds often share similar boiling points and fragmentation patterns, relying solely on the Total Ion Chromatogram (TIC) can lead to false positives and inaccurate quantitation.

This guide provides a self-validating framework to diagnose, physically resolve, and computationally deconvolute co-eluting peaks, ensuring the highest scientific integrity in your analytical workflows.

System Diagnostics: Co-elution Resolution Workflow

Before altering your instrument parameters, you must establish whether your peak is truly a single component or a composite of multiple co-eluting analytes. The workflow below dictates the logical progression from diagnosis to resolution.

G Start Suspect Co-elution (Broad or Asymmetric Peak) CheckMS Evaluate Mass Spectrum Across Peak Width Start->CheckMS Decision1 Are spectra consistent (upslope to downslope)? CheckMS->Decision1 Pure Peak is likely pure Decision1->Pure Yes Coelution Co-elution confirmed Decision1->Coelution No ChromRes Attempt Chromatographic Resolution (Change column phase, slow temp ramp) Coelution->ChromRes Decision2 Is peak baseline resolved (Rs ≥ 1.5)? ChromRes->Decision2 Success Proceed with Quantitation Decision2->Success Yes Deconv Perform Spectral Deconvolution (e.g., NIST AMDIS) Decision2->Deconv No Deconv->Success

Diagnostic workflow for identifying and resolving co-eluting peaks in GC-MS analysis.

Troubleshooting FAQs

Q1: My TIC shows a perfectly symmetrical peak for (E)-Hept-2-enyl isovalerate. How can I be certain it isn't co-eluting with a matrix component? A: A symmetrical peak in the TIC is a dangerous false proxy for peak purity. Co-eluting compounds rarely have the exact same retention time down to the millisecond; a slight shift causes the mass spectrum to change across the peak width. The Causality: To confirm purity, you must examine the mass spectrum at three distinct points: the upslope, the apex, and the downslope. If the relative abundance of key fragment ions (e.g., the acylium ion for isovalerate at m/z 85, or the hydrocarbon backbone fragments) shifts drastically across these points, you have a co-eluting impurity. Furthermore, extracting specific ions (Extracted Ion Chromatogram, EIC) unique to the suspected interferent will often reveal an offset peak apex.

Q2: What are the primary chromatographic adjustments to physically resolve (E)-Hept-2-enyl isovalerate from its (Z)-isomer? A: Physical resolution is governed by the principle of "like dissolves like" [1]. If you are using a standard non-polar column (e.g., 5% diphenyl / 95% dimethyl polysiloxane), separation is driven almost entirely by boiling point. Because (E) and (Z) isomers of Hept-2-enyl isovalerate have nearly identical boiling points, a non-polar column will fail to separate them. The Causality: By switching to a polar stationary phase (e.g., Polyethylene Glycol / WAX), you introduce a secondary separation mechanism: dipole-dipole interactions and hydrogen bonding [2]. The spatial geometry of the (E) double bond interacts differently with the polar phase than the sterically hindered (Z) double bond, causing a shift in retention time and achieving baseline resolution.

Q3: If physical resolution is impossible due to extreme matrix complexity, how do I extract the pure spectrum of the target ester? A: When chromatographic resolution fails, you must rely on mathematical resolution via spectral deconvolution. The gold standard for this is the Automated Mass Spectral Deconvolution and Identification System (AMDIS) developed by NIST [3]. The Causality: AMDIS works by analyzing the covariance of individual ions with chromatographic time. If m/z 85 and m/z 57 peak at exactly 14.005 minutes, while m/z 93 peaks at 14.015 minutes, the software recognizes that these ions belong to two distinct chemical entities. It mathematically subtracts the background and extracts a "cleaned" spectrum for the target compound, allowing for accurate library matching even when the TIC shows a single merged peak [3].

Experimental Protocols

Protocol 1: Optimizing Chromatographic Parameters for Ester Resolution

This protocol is designed to maximize the physical separation of closely eluting esters by manipulating carrier gas linear velocity and oven temperature thermodynamics.

  • Column Selection: Install a polar capillary column (e.g., DB-WAX or equivalent PEG phase, 30 m × 0.25 mm I.D. × 0.25 µm film thickness) to exploit dipole interactions [2].

  • Carrier Gas Optimization: Set the Helium carrier gas to a constant linear velocity of 36 cm/sec. Causality: Operating at the optimal linear velocity (van Deemter optimum) minimizes longitudinal diffusion and mass transfer resistance, yielding the sharpest possible peaks.

  • Temperature Programming:

    • Initial hold: 50 °C for 2 minutes (focuses the volatile ester band at the head of the column).

    • Ramp 1: 10 °C/min to 120 °C.

    • Ramp 2 (Critical Separation Zone): 2 °C/min to 160 °C. Causality: A shallow ramp through the elution temperature of (E)-Hept-2-enyl isovalerate maximizes the interaction time between the analytes and the stationary phase, magnifying slight differences in partitioning coefficients.

    • Ramp 3: 20 °C/min to 240 °C (bake-out to remove heavy matrix lipids).

  • Self-Validation System: Calculate the Resolution ( Rs​ ) between the target peak and the closest eluting interferent using the formula Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ . An Rs​≥1.5 confirms baseline resolution and validates the method for quantitative use.

Protocol 2: Automated Spectral Deconvolution using AMDIS

When analyzing (E)-Hept-2-enyl isovalerate in heavily saturated matrices (e.g., essential oils or biological extracts), use this workflow to extract pure spectra.

  • Data Acquisition: Acquire GC-MS data in full-scan mode (e.g., m/z 35–350) to ensure all fragment ions are captured. Ensure a minimum of 10–15 scans across the peak width to provide AMDIS with sufficient data points for mathematical modeling.

  • Noise Analysis & Component Perception: Load the raw .D or .RAW data file into AMDIS. Set the "Resolution" parameter to High and "Sensitivity" to Medium. Causality: This instructs the algorithm to aggressively look for slight shifts in ion maximization times, which is critical for heavily overlapping peaks [3].

  • Deconvolution Execution: Run the deconvolution. AMDIS will generate a list of "Components" marked by inverted triangles ( ) on the chromatogram, indicating where it has mathematically separated a peak.

  • Self-Validation System: Send the deconvoluted spectrum of the target component to the NIST Mass Spectral Search Program. A reverse match factor >850 combined with a Retention Index (RI) matching literature values ( ±10 units) confirms that the deconvolution successfully extracted the pure (E)-Hept-2-enyl isovalerate spectrum free of matrix interference.

Data Presentation: Column Phase Selection for Ester Analysis

The table below synthesizes the quantitative and qualitative impacts of stationary phase selection on the resolution of (E)-Hept-2-enyl isovalerate and its common interferents.

Column TypeExample Stationary PhasePrimary Separation MechanismSuitability for (E)-Hept-2-enyl isovalerateTypical Bleed Profile
Non-Polar 5% Diphenyl / 95% Dimethyl polysiloxaneBoiling Point (Dispersive)Moderate: Prone to overlap with matrix lipids and geometric isomers.Ultra-Low (Ideal for trace MS)
Intermediate 6% Cyanopropylphenyl / 94% Dimethyl polysiloxaneBoiling Point & Weak DipoleGood: Improved separation of isomers; moderate matrix resolution.Low
Polar Polyethylene Glycol (PEG / WAX)Dipole-Dipole & H-BondingExcellent: Resolves (E)/(Z) isomers and separates esters from non-polar matrix lipids.Moderate (Requires strict thermal limits)

References

  • GC-MS Sample Preparation and Column Choice Guide. SCION Instruments. Available at: [Link]

  • Automated Mass Spectral Deconvolution & Identification System (AMDIS). National Institute of Standards and Technology (NIST). Available at:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of (E)-Hept-2-enyl Isovalerate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the structural and chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the structural and chemical integrity of (E)-hept-2-enyl isovalerate (CAS: 94109-97-4).

This volatile ester presents unique storage challenges due to its dual-reactive nature: an easily cleavable ester linkage and an oxidation-prone allylic double bond. Understanding the causality behind its degradation is critical for preventing assay failures, maintaining flavor/fragrance fidelity, and ensuring reproducible pharmacokinetic data.

Mechanistic Overview of Degradation Pathways

To effectively troubleshoot storage issues, we must first understand the molecule's vulnerabilities. (E)-hept-2-enyl isovalerate degrades via three primary mechanisms when exposed to suboptimal environments: hydrolysis, oxidation, and volatilization[1].

Degradation Core (E)-Hept-2-enyl Isovalerate (Intact Ester) Hydro Hydrolysis (Moisture / pH) Core->Hydro Oxid Oxidation (O2 / UV Light) Core->Oxid Volat Volatilization (Heat / Open Air) Core->Volat Prod1 Isovaleric Acid + (E)-Hept-2-enol Hydro->Prod1 Prod2 Hydroperoxides & Aldehydes Oxid->Prod2 Prod3 Loss of Mass (No Degradants) Volat->Prod3

Degradation pathways of (E)-hept-2-enyl isovalerate under suboptimal storage conditions.

Troubleshooting Guide & FAQs

Q1: My (E)-hept-2-enyl isovalerate samples have developed a sharp, rancid odor over the past three months. What is the chemical cause, and how can I prevent it? A1: This is a classic indicator of ester hydrolysis. In the presence of ambient moisture and temperature fluctuations, the ester bond undergoes nucleophilic attack by water, breaking down into its original alcohol ((E)-hept-2-enol) and acid (isovaleric acid) components[2]. Isovaleric acid is notorious for its pungent, rancid-cheese odor. Because this reaction is entirely reversible, unbuffered or open systems drive the equilibrium toward degradation, leading to a permanent loss of the intended sensory profile[3]. Prevention: Always store the compound in a desiccated environment and ensure all glassware is baked dry prior to aliquoting.

Q2: We observe a steady decrease in the GC-FID peak area of the intact ester over time, but no new degradation peaks (like alcohols or acids) are appearing on the chromatogram. Where is the compound going? A2: The compound is volatilizing. Esters are inherently volatile organic molecules designed to readily evaporate at room temperature[4]. If your storage vials are not hermetically sealed (e.g., using standard snap-caps instead of crimped PTFE-lined septa), the ester will continuously partition into the headspace and escape into the atmosphere. This results in a drop in concentration without the formation of chemical degradants. Prevention: Minimize headspace in your storage vials and utilize PTFE/silicone septa to create an impermeable barrier.

Q3: How does benchtop light exposure affect the molecule's stability during prolonged experiments? A3: Exposure to sunlight or laboratory UV light accelerates the degradation of esters, specifically triggering photo-oxidation of the C2=C3 allylic double bond in the heptenyl chain[2]. This radical-mediated pathway leads to the formation of unstable hydroperoxides, which subsequently cleave into shorter-chain aldehydes and ketones[5]. These oxidative byproducts will introduce severe off-notes (cardboard-like or burnt aromas) and ruin the chemical purity of your standard[1]. Prevention: Always utilize amber or opaque borosilicate glass vials to block UV transmission.

Quantitative Storage Stability Data

The following table summarizes the expected stability and primary failure modes of (E)-hept-2-enyl isovalerate under various environmental conditions.

Storage ConditionContainer TypeHeadspace GasEst. Half-Life ( t1/2​ )Primary Degradation Mechanism
25°C, LightClear GlassAmbient Air~2-3 WeeksPhoto-oxidation & Hydrolysis
25°C, DarkAmber GlassAmbient Air~3-4 MonthsAuto-oxidation & Hydrolysis
4°C, DarkAmber GlassAmbient Air~12-18 MonthsSlow Hydrolysis
-20°C, Dark Amber Glass Argon (Ar) > 5 Years Negligible (Optimal)

Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, do not simply place the stock bottle in a fridge. Use the following self-validating protocol to aliquot and store (E)-hept-2-enyl isovalerate. This workflow includes built-in causality checks to ensure any degradation is immediately detectable.

SOP: Inert-Atmosphere Aliquoting and Cryogenic Storage

  • Step 1: Dehydration of Receptacles Bake amber borosilicate glass vials (2 mL) at 120°C for 2 hours, then cool in a desiccator. Causality: Eliminates microscopic surface moisture on the glass interface, preventing localized acid-catalyzed hydrolysis.

  • Step 2: Internal Standard Spiking (The Validation Matrix) Spike your bulk ester stock with 0.1% (w/w) of a highly stable, non-volatile internal standard (e.g., tetradecane) prior to aliquoting. Causality: During downstream GC-MS analysis, measuring the ester-to-tetradecane ratio allows you to distinguish between true chemical degradation (the ratio drops) and physical instrument drift/injection errors (the ratio remains constant).

  • Step 3: Aliquoting and Headspace Purging Transfer 1 mL aliquots into the 2 mL amber vials. Insert a sterile needle attached to an ultra-high purity (UHP) Argon line and gently purge the 1 mL headspace for 5 to 10 seconds. Causality: Argon is heavier than ambient air. It sinks and physically displaces oxygen and atmospheric moisture, effectively halting auto-oxidation of the allylic double bond.

  • Step 4: Hermetic Sealing & Gravimetric Baselining (Self-Validation Check) Seal the vials immediately with crimp-top caps featuring PTFE-lined silicone septa. Weigh each sealed vial on an analytical balance (to 0.1 mg) and record this baseline mass on the label. Causality: PTFE provides chemical inertness against the ester. The baseline mass acts as a physical self-validation metric; if you re-weigh the vial months later and observe a mass loss, it definitively proves seal failure and volatilization.

  • Step 5: Cryogenic Storage Transfer the sealed, weighed vials to a dedicated -20°C explosion-proof freezer.

References

  • Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery Source: Drop of Odor URL:[Link]

  • Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications Source: CUIGUAI Flavoring URL:[Link]

  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony Source: Scent Journer URL:[Link]

  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines Source: Ramey Wine URL:[Link]

  • Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear Source: Frontiers URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Integrity of (E)-Hept-2-enyl Isovalerate

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the quantitative instability of allylic esters during instrumental analysis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the quantitative instability of allylic esters during instrumental analysis. (E)-Hept-2-enyl isovalerate (CAS 94109-97-4) is a prime example of a molecule that degrades rapidly if analytical conditions are not strictly controlled[1].

Its molecular structure contains two critical vulnerabilities: an (E)-configured double bond prone to thermal isomerization, and an ester linkage highly susceptible to hydrolysis. Below is our definitive troubleshooting guide and validated protocol repository to preserve its structural integrity from the sample vial to the detector.

Part 1: Troubleshooting Desk (FAQs)

Q1: Why am I seeing two distinct peaks with identical mass spectra in my GC-MS analysis?

A1: You are observing instrument-induced thermal isomerization. Standard split/splitless GC injectors operate at high temperatures (e.g., 250°C) to rapidly volatilize the sample. However, this intense thermal energy overcomes the activation energy barrier of the π -bond in the (E)-hept-2-enyl moiety.

  • The Causality: The heat temporarily breaks the π -bond, allowing free rotation around the σ -bond before reforming into a thermodynamic equilibrium of (E) and (Z) isomers[2].

  • The Self-Validating Fix: Inject your pure (E)-hept-2-enyl isovalerate standard across a temperature gradient (e.g., 150°C, 200°C, 250°C). A temperature-dependent increase in the (Z)-isomer peak area mathematically proves the GC inlet is the point of failure. To permanently resolve this, switch to a Cold On-Column (COC) injection method (see Protocol A).

Q2: My LC-MS quantification shows decreasing concentrations over time, accompanied by new peaks for isovaleric acid and hept-2-en-1-ol. What is happening?

A2: Your mobile phase is actively digesting your analyte. Analysts default to 0.1% Formic Acid (pH ~2.7) to enhance positive electrospray ionization (ESI+). However, esters undergo rapid acid-catalyzed hydrolysis in aqueous and methanolic environments[3].

  • The Causality: The acidic mobile phase protonates the ester's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by water from the mobile phase, cleaving the molecule into its constituent alcohol and acid[4].

  • The Self-Validating Fix: Spike your sample with a stable isotope-labeled (SIL) ester (e.g., d9​ -isovalerate ester) immediately prior to injection. If the SIL standard degrades proportionally to your analyte across a 24-hour autosampler run, the mobile phase is the destructive vector. Switch to a neutral pH buffered mobile phase (see Protocol B).

Part 2: Mechanistic Pathways & Workflows

MolecularVulnerability A (E)-Hept-2-enyl isovalerate B Thermal Isomerization (GC Inlet >200°C) A->B Heat (Activation Energy) C Acid/Base Hydrolysis (LC Mobile Phase) A->C H2O + Protonation D (Z)-Hept-2-enyl isovalerate B->D Pi-bond rotation E Hept-2-en-1-ol + Isovaleric Acid C->E Nucleophilic attack

Fig 1. Mechanistic degradation pathways of (E)-Hept-2-enyl isovalerate.

WorkflowValidation S1 Sample Prep (4°C, Neutral pH) S2 Spike SIL Internal Standard S1->S2 GC GC-MS Pathway Cold On-Column (COC) Max Temp: 40°C S2->GC Volatile Analysis LC LC-MS Pathway Ammonium Acetate pH 6.8 Buffer S2->LC Non-Volatile Analysis Val Self-Validation: SIL Recovery >95% GC->Val Verify Intact Alkene LC->Val Verify Intact Ester

Fig 2. Self-validating analytical workflow preventing thermal and hydrolytic degradation.

Part 3: Quantitative Degradation Metrics

To maintain scientific integrity, ensure your analytical parameters stay strictly within the safe operational thresholds outlined below.

Degradation PathwayAnalytical PlatformCritical ThresholdDegradation ProductPrevention Strategy
Thermal Isomerization GC-MSInjector Temp > 150°C(Z)-Hept-2-enyl isovalerateCold On-Column (COC) Injection
Acid-Catalyzed Hydrolysis LC-MS / HPLCMobile Phase pH < 4.0Hept-2-en-1-ol, Isovaleric acidNeutral buffering (pH 6.8 - 7.2)
Base-Catalyzed Hydrolysis LC-MS / HPLCMobile Phase pH > 8.0Hept-2-en-1-ol, Isovalerate anionNeutral buffering (pH 6.8 - 7.2)
Auto-oxidation Sample PreparationAmbient O₂ > 4 hoursAllylic hydroperoxidesArgon purging, BHT addition

Part 4: Validated Experimental Protocols

Protocol A: GC-MS Analysis via Cold On-Column (COC) Injection

This protocol eliminates thermal isomerization by bypassing the heated vaporization chamber entirely.

  • System Configuration: Install a Cold On-Column (COC) injector on the GC-MS. Ensure the syringe needle gauge matches the internal diameter of the column (e.g., use a 0.53 mm ID deactivated fused silica guard column).

  • Temperature Programming: Set the initial GC oven and inlet temperature to 40°C (or at least 10°C below the boiling point of your sample solvent). Do not apply active heating to the inlet.

  • Sample Injection: Inject 1.0 µL of the prepared sample directly into the liquid phase inside the column.

  • Elution & Separation: Ramp the oven temperature at 10°C/min to 250°C. The analyte will focus at the head of the column via the solvent effect and elute without experiencing sudden thermal shock.

  • System Self-Validation: Calculate the (E)/(Z) peak area ratio in the resulting chromatogram. A ratio matching your certified reference material (>98% (E)-isomer) validates the complete absence of instrument-induced thermal isomerization.

Protocol B: LC-MS Analysis using pH-Neutral Buffered Mobile Phases

This protocol prevents acid-catalyzed hydrolysis while maintaining mass spectrometer ionization efficiency.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8 using dilute ammonium hydroxide if necessary. Strictly avoid Formic Acid or Trifluoroacetic Acid (TFA) [4].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile. (Avoid pure methanol, which can participate in transesterification over long autosampler queues)[3].

  • Sample Dilution: Dilute the sample in a neutral, aprotic solvent mixture (e.g., 50:50 Water:Acetonitrile) and spike with a Stable Isotope-Labeled (SIL) internal standard.

  • Chromatography: Utilize a C18 reversed-phase column maintained at 30°C. Run a gradient from 20% B to 95% B over 15 minutes.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. The ammonium acetate buffer will facilitate the formation of [M+NH4​]+ adducts (m/z 216.2) for sensitive detection without requiring destructive acidic protons.

  • System Self-Validation: Monitor the transition of the spiked SIL internal standard. A stable peak area and retention time across a 24-hour autosampler sequence validates the total suppression of hydrolysis.

References

  • HEPT-2-enyl isovalerate, (2E)- | C12H22O2 | CID 6366434 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. ACS Publications. Available at:[Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. Available at:[Link]

  • Mobile phases compatible for LC/MS. Shimadzu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Resolution of (E)-Hept-2-enyl isovalerate from its Isomers

Welcome to the technical support center dedicated to the resolution of (E)-Hept-2-enyl isovalerate from its geometric isomer, (Z)-Hept-2-enyl isovalerate. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the resolution of (E)-Hept-2-enyl isovalerate from its geometric isomer, (Z)-Hept-2-enyl isovalerate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these closely related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established scientific principles.

Introduction: The Challenge of Geometric Isomer Resolution

(E)-Hept-2-enyl isovalerate and its (Z) isomer possess the same molecular formula (C₁₂H₂₂O₂) and connectivity, differing only in the spatial arrangement of substituents around the C2=C3 double bond.[1] This structural similarity results in nearly identical physicochemical properties, such as molecular weight (198.3 g/mol ), boiling point (estimated around 239-251°C), and polarity.[2][3][4] Consequently, separating these isomers is a significant analytical and preparative challenge that conventional methods like standard distillation often fail to overcome.[2][5][6] This guide will navigate the complexities of chromatographic techniques, which are essential for achieving high-resolution separation.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation not recommended for separating (E)- and (Z)-Hept-2-enyl isovalerate?

Fractional distillation separates compounds based on differences in their boiling points.[7][8] Geometric isomers like (E)- and (Z)-Hept-2-enyl isovalerate have very similar boiling points, likely differing by only a few degrees Celsius at most.[2][6] Achieving separation would require a distillation column with an exceptionally high number of theoretical plates, making the process inefficient, energy-intensive, and often ineffective for achieving high purity.[5][7] For these reasons, chromatographic methods are the strongly recommended approach.[2]

Q2: What are the primary analytical techniques for resolving these isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective and widely used techniques.[9][10] These methods exploit subtle differences in the isomers' interaction with a stationary phase, allowing for their separation based on differential partitioning as they are carried by a mobile phase.[11] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful tool for isomer separations, offering speed and efficiency.[12]

Q3: How can I definitively confirm the identity and purity of the separated (E) and (Z) isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous identification. The key diagnostic feature is the coupling constant (¹H-¹H J-value) between the two vinylic protons at the C2 and C3 positions.

  • The (E)-isomer (trans) will exhibit a larger coupling constant, typically in the range of 12-18 Hz.

  • The (Z)-isomer (cis) will show a smaller coupling constant, usually between 6-12 Hz.

Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and fragmentation pattern, which will be identical for both isomers, but it is used in conjunction with the chromatographic separation to assess purity.[13]

Q4: Can I use silver ion (argentation) chromatography for this separation?

Yes, this is a powerful, albeit more specialized, technique. Silver ions can be impregnated onto a solid support (like silica gel) to create a stationary phase.[14] The silver ions form reversible π-complexes with the double bond of the isomers. The stability of these complexes often differs between the (E) and (Z) configurations, providing a unique separation mechanism that can lead to excellent resolution.[5][14] This can be applied in both column chromatography and HPLC.

Troubleshooting Guide: Overcoming Poor Resolution

This section addresses common issues encountered during chromatographic separation of (E)- and (Z)-Hept-2-enyl isovalerate.

Logical Flow for Isomer Separation and Troubleshooting

This diagram outlines the general workflow from method selection to troubleshooting common issues like co-elution and poor peak shape.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Analysis & Troubleshooting start Isomer Mixture method_select Select Primary Technique (GC or HPLC) start->method_select dev_params Develop Initial Method (Column, Mobile Phase/Temp Program) method_select->dev_params run_exp Run Experiment dev_params->run_exp eval Evaluate Resolution (Rs) run_exp->eval success Resolution Achieved (Rs > 1.5) Proceed to Quantification/Prep eval->success Yes poor_res Poor Resolution (Rs < 1.5) eval->poor_res No troubleshoot Troubleshoot Method (See Tables 1 & 2) poor_res->troubleshoot troubleshoot->dev_params Optimize Parameters

Caption: General workflow for isomer resolution experiments.

Gas Chromatography (GC) Issues

Q: My (E) and (Z) isomer peaks are co-eluting or showing poor baseline separation in my GC analysis. What should I do?

A: Poor resolution in GC for geometric isomers is common and typically stems from insufficient selectivity of the chromatographic system. The goal is to amplify the subtle differences in volatility and polarity between the isomers.

Table 1: Troubleshooting Poor GC Resolution

Problem Potential Cause Expert-Recommended Solution & Rationale
Complete Co-elution Incorrect Stationary Phase: Using a non-polar column (e.g., DB-1, HP-5MS) that separates primarily by boiling point.[10]Switch to a polar or highly polar column. A stationary phase with cyanopropyl (e.g., DB-225MS) or ionic liquid (e.g., SLB-IL111) functionalities offers different interaction mechanisms (dipole-dipole, π-π) that are more sensitive to the different shapes and dipole moments of the (E) and (Z) isomers.[10][13]
Partial Separation (Rs < 1.5) Suboptimal Temperature Program: The oven ramp rate is too fast, not allowing sufficient time for differential partitioning.[15]Decrease the temperature ramp rate. A slower ramp (e.g., 1-3°C/min) increases the time the analytes spend interacting with the stationary phase, which often enhances resolution between closely eluting compounds.[15][16]
Incorrect Carrier Gas Flow: The linear velocity is outside the optimal range for the column, reducing efficiency.[15]Optimize the carrier gas linear velocity. Consult your column's documentation for the optimal flow rate for your carrier gas (e.g., Helium, Hydrogen). This ensures the highest number of theoretical plates and best possible efficiency.
Peak Tailing Active Sites: Unwanted interactions with contaminants in the injector liner, column inlet, or stationary phase.[15][17]Perform system maintenance. Clean or replace the injector liner and septum. If the column is contaminated, you can trim the first few centimeters from the inlet or bake it out according to the manufacturer's instructions.[15]
Column Overload: Injecting too much sample saturates the stationary phase.[17]Reduce the sample concentration or injection volume. Dilute your sample or use a higher split ratio to introduce less analyte onto the column.
Peak Fronting Concentration Overload: A highly concentrated sample plug can lead to fronting.[15]Dilute your sample. This is the most direct way to address concentration-related peak shape distortion.[15]
Poor Sample Solubility: The sample is not fully dissolved in the injection solvent.Ensure complete sample dissolution. Choose a solvent that is fully compatible with your sample and the stationary phase.[15]
High-Performance Liquid Chromatography (HPLC) Issues

Q: I've tried separating the isomers on a standard C18 column, but the resolution is inadequate. What are my next steps?

A: While C18 columns can sometimes work, resolving geometric isomers often requires exploring different selectivities.[18][19] Optimization of the mobile phase and other parameters is critical.[20]

Table 2: Troubleshooting Poor HPLC Resolution

Problem Potential Cause Expert-Recommended Solution & Rationale
Poor Resolution (Rs < 1.5) Suboptimal Mobile Phase: The solvent strength is not ideal for differentiating the isomers.[20]Systematically adjust the mobile phase composition. In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in small increments (1-2%). This increases retention and provides more opportunity for differential interaction with the stationary phase, often improving resolution.[20][21]
Incorrect Stationary Phase: The C18 phase does not offer enough selectivity for this specific isomer pair.Change the stationary phase chemistry. A Phenyl-Hexyl column can introduce π-π interactions, which may provide alternative selectivity for the C=C double bond.[20][22] Alternatively, normal-phase chromatography on a silica gel (Si 60) column with a non-polar mobile phase (e.g., hexane/dioxane) can also be effective.[23]
Temperature Effects: Column temperature can influence selectivity and mobile phase viscosity.[20]Adjust the column temperature. Test a range of temperatures (e.g., 25°C to 40°C). Lowering the temperature often increases retention and can improve resolution, but the effect is compound-specific and should be empirically determined.[20][22]
All Peaks Tailing or Fronting Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[20]Dissolve the sample in the initial mobile phase. If your sample is dissolved in 100% acetonitrile but your mobile phase starts at 20% acetonitrile, this mismatch can cause severe peak distortion. Matching the sample solvent to the mobile phase is crucial.[20]
Column Contamination/Aging: Buildup of contaminants or degradation of the stationary phase creates active sites.Flush the column or use a guard column. Regularly flush your column with a strong solvent. Proactively using a guard column can protect the analytical column from contaminants and extend its lifetime.[20]
Experimental Protocols: Starting Points for Method Development

These protocols are intended as robust starting points. You must optimize these parameters for your specific instrument, column, and sample matrix.

Protocol 1: Gas Chromatography (GC-FID/MS)

This method utilizes a polar stationary phase, which is often effective for separating geometric isomers of esters.[10]

  • Sample Preparation:

    • Accurately prepare a 1000 ppm stock solution of the (E)/(Z) isomer mixture in high-purity ethanol or hexane.

    • From the stock, prepare a working standard of approximately 10-50 ppm by diluting with the same solvent. Ensure the sample is fully dissolved.[15]

  • GC Instrument Conditions:

    • GC System: Agilent 8890 or equivalent with FID or MS detector.

    • Column: DB-225MS (50% Cyanopropylphenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar phase).[10]

    • Carrier Gas: Helium or Hydrogen, constant flow mode at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust based on detector response and concentration).

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 2°C/minute to 180°C.[15]

      • Final Hold: Hold at 180°C for 5 minutes.

    • Detector (FID): Temperature: 280°C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min.

  • Data Analysis:

    • Integrate the peaks for the (E) and (Z) isomers. The elution order should be confirmed with pure standards if available.

    • Calculate the resolution (Rs) between the two peaks. An Rs value ≥ 1.5 indicates baseline separation.

    • Determine the relative percentage of each isomer by area percent normalization.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase method, which is a common and versatile starting point.[21]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the isomer mixture in acetonitrile.

    • Dilute this stock solution with the initial mobile phase (e.g., 70:30 Acetonitrile:Water) to a working concentration of ~50-100 µg/mL.[2]

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrument Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV/PDA detector.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient: Isocratic elution with 70% B at a flow rate of 1.0 mL/min. (Note: This should be optimized. You may need to adjust the %B to achieve optimal retention and resolution).[20]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV detection at 210 nm.

  • Data Analysis:

    • Monitor the chromatogram for two distinct peaks corresponding to the isomers. In reversed-phase, the (Z)-isomer often elutes before the (E)-isomer, but this must be verified.[21]

    • Calculate the resolution (Rs) and relative abundance as described in the GC protocol.

Troubleshooting Decision Tree for Chromatography

G start Initial Chromatogram Shows Poor Resolution (Rs < 1.5) check_peaks Are peaks sharp or distorted? start->check_peaks distorted Distorted (Tailing/Fronting) check_peaks->distorted Yes sharp Sharp but Overlapping check_peaks->sharp No fix_shape Address Peak Shape First: 1. Reduce sample concentration. 2. Match sample solvent to mobile phase. 3. Perform inlet/column maintenance. distorted->fix_shape optimize Optimize for Selectivity: - GC: Lower temp ramp rate. - HPLC: Adjust mobile phase % organic. - If no improvement, change column. sharp->optimize re_eval Re-run and Evaluate Resolution fix_shape->re_eval re_eval_ok Resolution OK re_eval->re_eval_ok > 1.5 re_eval_bad Still Poor re_eval->re_eval_bad < 1.5 re_eval_bad->sharp final_check Re-run and Evaluate Resolution optimize->final_check final_check_ok Resolution OK final_check->final_check_ok > 1.5 final_check_bad Still Poor -> Consider Advanced Methods (e.g., Silver Ion Chromatography) final_check->final_check_bad < 1.5

Caption: A decision tree for troubleshooting poor resolution.

Physicochemical Data Summary

Table 3: Properties of Hept-2-enyl isovalerate

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[1][3]
Molecular Weight 198.30 g/mol [1][3]
IUPAC Name ((E)-isomer) [(E)-hept-2-enyl] 3-methylbutanoate[1]
Estimated Boiling Point 239 - 251 °C @ 760 mmHg[3][4]
Flash Point ~83 - 101 °C[3][4]
Solubility Soluble in ethanol and non-polar solvents; practically insoluble in water.[1][3]
References
  • Separation of the Geometric Isomers of 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester and their Positional Isomers by Reversed-Phase HPLC. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • De Grip, W. J. (1979). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography. Journal of Chromatography, 168(1), 125-132. Retrieved March 21, 2026, from [Link]

  • Farkas, O., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1864. Retrieved March 21, 2026, from [Link]

  • Wiegers, W. J., et al. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S. Patent No. 7,332,092 B2.
  • Hept-2-enyl isovalerate. (n.d.). LookChem. Retrieved March 21, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved March 21, 2026, from [Link]

  • Ando, T., et al. (2007). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Bioscience, Biotechnology, and Biochemistry, 71(10), 2589-2592. Retrieved March 21, 2026, from [Link]

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Retrieved March 21, 2026, from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved March 21, 2026, from [Link]

  • HEPT-2-enyl isovalerate, (2E)-. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. Retrieved March 21, 2026, from [Link]

  • Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. Retrieved March 21, 2026, from [Link]

  • (E)-2-hepten-1-yl isovalerate. (n.d.). The Good Scents Company. Retrieved March 21, 2026, from [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved March 21, 2026, from [Link]

  • Kelly, J. W., & Parnes, H. (n.d.). A Coupled Achiral-Chiral Chromatographic Method for the Separation of the Geometric and Optical Isomers of a Substituted Pentadienyl Carboxamide. Retrieved March 21, 2026, from [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). YMC. Retrieved March 21, 2026, from [Link]

  • Liu, Y., & Riley, C. M. (2015). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International, 28(11). Retrieved March 21, 2026, from [Link]

  • How to separate two close boiling isomers other than the distillation method at a low cost. (2020). Quora. Retrieved March 21, 2026, from [Link]

  • How to separate E and Z isomers? (2016). ResearchGate. Retrieved March 21, 2026, from [Link]

  • (Z)-4-ethylhept-2-ene. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Sakurai, H., Hosomi, A., & Hayashi, J. (n.d.). CONJUGATE ALLYLATION OF α,β-UNSATURATED KETONES WITH ALLYLSILANES. Organic Syntheses. Retrieved March 21, 2026, from [Link]

  • Li, A., et al. (2015). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 407(28), 8561-8569. Retrieved March 21, 2026, from [Link]

  • de la Guardia, M., & Armenta, S. (2022). Enantiomers and Their Resolution. Molecules, 27(2), 488. Retrieved March 21, 2026, from [Link]

  • Why are isomers difficult to separate? (2012). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved March 21, 2026, from [Link]

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  • Enantiomers and Their Resolution. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Moura-Letts, G., & Curran, D. P. (2007). Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis. Organic Letters, 9(1), 5-8. Retrieved March 21, 2026, from [Link]

  • Iwahashi, H. (n.d.). Development of HPLC-EPR and HPLC-EPR-MS Techniques. Retrieved March 21, 2026, from [Link]

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Optimization

Minimizing isomerization of (E)-Hept-2-enyl isovalerate during synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (E)-hept-2-enyl isovalerate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (E)-hept-2-enyl isovalerate .

Synthesizing allylic esters presents a classic stereochemical challenge: preserving the integrity of the (E)-double bond. Under standard acidic esterification conditions, allylic alcohols are highly prone to dehydration, forming a resonance-stabilized allylic carbocation. This intermediate facilitates free rotation around the C2-C3 bond, leading to thermodynamically driven (Z)-isomerization or nucleophilic attack at the C3 position (yielding the branched regioisomer). To achieve high-purity synthesis, the reaction environment must strictly avoid carbocation generation by utilizing mild, neutral, or highly specific catalytic activation.

Pathway Analysis: Isomerization vs. Direct Acylation

G A (E)-Hept-2-en-1-ol + Isovaleric Acid B Acidic Conditions (Fischer) A->B H+ Catalyst C Mild Conditions (Steglich/Enzymatic) A->C DCC/DMAP or Lipase D Allylic Carbocation Intermediate B->D -H2O F Desired Product: (E)-Hept-2-enyl isovalerate C->F Direct Acylation E Isomerization: (Z)-Isomer & Regioisomers D->E Resonance/Rotation

Reaction pathways showing acid-induced isomerization vs. direct mild acylation.

Troubleshooting & FAQs

Q1: Why does my (E)-hept-2-en-1-ol isomerize to the (Z)-isomer or 1-hepten-3-yl isovalerate during Fischer esterification? A1: Fischer esterification relies on Brønsted acid catalysis (e.g., H₂SO₄, p-TsOH) and elevated temperatures. In allylic alcohols, protonation of the hydroxyl group and subsequent loss of water generates a resonance-stabilized allylic carbocation. This intermediate allows free rotation around the C2-C3 bond, leading to E/Z isomerization upon nucleophilic attack by the carboxylic acid. Additionally, the nucleophile can attack the C1 or C3 position, resulting in regioisomeric mixtures. To prevent this, the reaction must avoid pathways that generate carbocations by utilizing milder temperatures and less harsh acid catalysts, or avoiding acids entirely[1].

Q2: Which chemical esterification methods provide the necessary mild conditions to suppress this isomerization? A2: For sensitive allylic alcohols, carbodiimide-based couplings such as the Steglich esterification are highly recommended. By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), the carboxylic acid is activated as an O-acylisourea, which then forms a highly reactive acylpyridinium intermediate. This allows the esterification to proceed at room temperature under strictly neutral to mildly basic conditions, bypassing the carbocation generation entirely[2]. Alternatively, the Yamaguchi esterification utilizing 2,4,6-trichlorobenzoyl chloride (TCBC) offers excellent regiocontrol and mild conditions for complex allylic systems[3].

Q3: We are scaling up for a highly sensitive drug intermediate and cannot tolerate even trace Z-isomers or DCU byproducts. What is the ultimate self-validating protocol? A3: Enzymatic esterification using immobilized lipases (e.g., Novozym 435) is the gold standard for zero-isomerization in allylic systems. Lipases operate under exceptionally mild, neutral conditions (typically 40-50 °C in non-polar solvents like hexane or solvent-free), ensuring absolute preservation of the (E)-double bond geometry. Furthermore, the immobilized enzyme is simply filtered off, avoiding the tedious removal of dicyclohexylurea (DCU) associated with Steglich protocols[1].

Workflow Logic: Steglich Esterification

Steglich Step1 Isovaleric Acid + DCC Step2 O-Acylisourea Intermediate Step1->Step2 Step3 DMAP Nucleophilic Attack Step2->Step3 Step4 Acylpyridinium Ion Step3->Step4 Step5 Addition of (E)-Hept-2-en-1-ol Step4->Step5 Step6 (E)-Hept-2-enyl isovalerate + DCU Byproduct Step5->Step6 Room Temp, Neutral

Logical workflow of Steglich esterification preventing allylic carbocation formation.

Quantitative Method Comparison

The following table summarizes the quantitative performance of various esterification methods when applied to sensitive allylic alcohols like (E)-hept-2-en-1-ol.

MethodReagents / CatalystTemp (°C)Yield (%)Isomerization (%)Byproduct Removal Strategy
Fischer p-TsOH / Toluene11065 - 7515 - 30Water removal via Dean-Stark
Acyl Chloride Isovaleryl chloride, Et₃N0 to 2580 - 852 - 5Aqueous wash of amine salts
Steglich DCC, DMAP, DCM2585 - 95< 1Filtration of DCU / Chromatography
Yamaguchi TCBC, Et₃N, DMAP, Toluene2585 - 92< 1Aqueous wash of salts
Enzymatic Novozym 435, Hexane4590 - 980 (Undetectable) Simple filtration of enzyme

Validated Experimental Protocols

Protocol A: Steglich Esterification (Chemical Approach)

This protocol utilizes DCC/DMAP to create a neutral reaction environment, preventing acid-catalyzed double bond migration[2].

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (E)-hept-2-en-1-ol (1.0 eq) and isovaleric acid (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Catalyst Addition : Add DMAP (0.1 eq) to the stirring solution.

  • Activation : Cool the mixture to 0 °C using an ice bath. Slowly add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 15 minutes.

    • Causality: Cooling prevents the exothermic degradation of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea dead-end product.

  • Reaction & Self-Validation : Allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.

    • Self-Validation: A thick white precipitate of dicyclohexylurea (DCU) will form. The visual appearance of this precipitate validates the progression of the coupling mechanism.

  • Workup : Filter the suspension through a Celite pad to remove the DCU. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Enzymatic Esterification (Zero-Isomerization Approach)

This protocol uses immobilized lipases for absolute stereochemical fidelity[1].

  • Preparation : In a standard reaction vial, combine (E)-hept-2-en-1-ol (1.0 eq) and vinyl isovalerate (1.5 eq) in anhydrous hexane (0.5 M).

    • Causality: Using an activated ester like vinyl isovalerate drives the equilibrium forward. The leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde, which evaporates from the reaction mixture, making the esterification thermodynamically irreversible.

  • Enzyme Addition : Add immobilized lipase (Novozym 435, 10% w/w relative to the alcohol).

  • Incubation : Place the vial in an orbital shaker at 45 °C and 200 rpm for 24 hours.

  • Monitoring : Monitor the reaction progress via GC-MS or HPLC. The complete absence of the (Z)-isomer peak validates the extreme mildness of the enzymatic conditions.

  • Workup : Filter the reaction mixture to recover the immobilized enzyme (which can be washed with hexane and reused for subsequent batches). Concentrate the filtrate under reduced pressure to yield high-purity (E)-hept-2-enyl isovalerate.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Available at:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a GC-MS Method for (E)-Hept-2-enyl isovalerate Quantification

This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of (E)-Hept-2-enyl isovalerate. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of (E)-Hept-2-enyl isovalerate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a comparative analysis of critical methodological choices and explaining the causality behind each validation step. Our objective is to build a self-validating, robust analytical procedure grounded in authoritative standards.

The Analyte and the Analytical Imperative

(E)-Hept-2-enyl isovalerate (CAS 94109-97-4) is a volatile ester recognized for its characteristic sweet, green, and fruity aroma profile.[1][2] Its accurate quantification is critical in the flavor and fragrance industries for product formulation, quality control, and ensuring batch-to-batch consistency.[3][4] Furthermore, as a volatile organic compound (VOC), its presence and concentration can be relevant in food science and metabolic studies.[5]

The analytical challenge lies in its volatility and its presence within complex matrices, which necessitates a highly selective and sensitive technique like GC-MS.[4][6] This guide will walk through the development and validation of a quantitative method, comparing key instrumental parameters to achieve a procedure that is not only accurate and precise but also robust for routine deployment.

Strategic Method Development: A Comparative Analysis

The foundation of a validated method is a well-developed and optimized one. Here, we compare critical choices in the GC-MS workflow.

The choice between split and splitless injection is fundamental and depends entirely on the expected analyte concentration.

  • Split Injection: Best suited for high-concentration samples.[7] A set split ratio (e.g., 50:1) allows only a small, representative fraction of the sample to enter the analytical column, preventing detector overload and maintaining sharp peak shapes.[8] This is the mode of choice when the analyte concentration is well above the instrument's detection limits.

  • Splitless Injection: The preferred technique for trace analysis.[9] In this mode, the split vent is closed during injection, transferring nearly the entire sample volume onto the column.[8] This maximizes sensitivity but requires careful optimization of the splitless hold time to ensure efficient analyte transfer without excessive band broadening, particularly for volatile compounds.[8] For quantifying trace levels of (E)-Hept-2-enyl isovalerate, a splitless injection is typically the superior choice.[10]

The mass spectrometer can be operated in two primary modes, each offering a distinct advantage.

  • Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum for each eluting peak. This is invaluable during method development for confirming the identity of (E)-Hept-2-enyl isovalerate against a spectral library (e.g., NIST) and for identifying unknown impurities.[11] However, because the detector's time is divided across many ions, its sensitivity for any single ion is reduced.[11][12]

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers a dramatic increase in sensitivity—often 10 to 100 times higher than full scan.[13][14] The mass spectrometer is programmed to monitor only a few specific, characteristic ions of the target analyte. By focusing the detector's dwell time on these ions, the signal-to-noise ratio is significantly enhanced, leading to lower detection limits and more precise measurements.[11][14] This makes SIM the gold standard for targeted quantification.[13]

Recommendation: A hybrid approach is often most effective. Use Full Scan during initial method development to confirm the analyte's retention time and mass spectrum. For validation and routine quantification, a SIM method should be developed using characteristic ions from the confirmed spectrum.

The Validation Workflow: A Self-Validating System

A robust validation process follows a logical sequence of experiments, each designed to test a specific performance characteristic of the method. This workflow ensures the procedure is fit for its intended purpose, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[15][16]

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Application Dev Method Development (Column, Temp Program, Injection) SST_Dev System Suitability Test (SST) Development Dev->SST_Dev Define acceptance criteria Specificity Specificity & Selectivity SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Report Validation Report Robustness->Report SST_Check Pre-Sequence SST Check Routine_Analysis->SST_Check

Caption: A typical workflow for GC-MS method validation.

Before any validation or sample analysis, the system's readiness must be confirmed. This is a non-negotiable, self-validating step.[17][18] An SST solution, typically a mid-range concentration standard of (E)-Hept-2-enyl isovalerate, is injected multiple times (e.g., n=5).[18]

Experimental Protocol:

  • Prepare a standard solution of (E)-Hept-2-enyl isovalerate at a concentration representing the midpoint of the calibration range.

  • Inject the solution five consecutive times.

  • Calculate the mean and relative standard deviation (RSD) for peak area and retention time.

  • Assess the peak shape by calculating the tailing factor or asymmetry.[17]

Acceptance Criteria (Example):

  • Peak Area RSD: ≤ 2.0%

  • Retention Time RSD: ≤ 0.5%

  • Tailing Factor: 0.8 – 1.5[17]

If the system fails SST, the analysis stops until the instrument issue is resolved.[19]

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[15]

Experimental Protocol:

  • Analyze a Blank Matrix: Inject a sample of the matrix (e.g., the product base without the analyte) to ensure no interfering peaks are present at the retention time of (E)-Hept-2-enyl isovalerate.

  • Analyze the Analyte Standard: Inject a pure standard to determine its retention time and mass spectrum.

  • Analyze a Spiked Matrix: Spike the blank matrix with the analyte and analyze. The peak should be pure, and its retention time should match the standard. In SIM mode, the ratio of quantifier to qualifier ions should remain constant.

Linearity demonstrates that the instrument's response is directly proportional to the analyte's concentration over a specified range.[20]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by diluting a stock solution of (E)-Hept-2-enyl isovalerate. The range should bracket the expected concentrations, typically 80% to 120% of the target concentration for an assay.[16]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

Concentration (µg/mL)Mean Peak Area (n=3)Calculated Conc. (µg/mL)Residual (%)
1.015,2501.02+2.0
5.074,9804.95-1.0
10.0151,10010.01+0.1
25.0378,50025.07+0.3
50.0752,30049.85-0.3
  • Accuracy is the closeness of the measured value to the true value. It is assessed via recovery studies.[21]

  • Precision is the degree of agreement among individual measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicates under the same conditions in a short time.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.[21]

Experimental Protocol:

  • Prepare samples of a blank matrix spiked with (E)-Hept-2-enyl isovalerate at three concentration levels: Low, Medium, and High (e.g., LQC, MQC, HQC).

  • For Accuracy & Repeatability: Analyze six preparations at each level on the same day.

  • For Intermediate Precision: Have a second analyst repeat the analysis on a different day or instrument.

  • Calculate the percent recovery for accuracy and the RSD for precision.

Acceptance Criteria:

  • Accuracy (Mean Recovery): 98.0% – 102.0%

  • Precision (RSD): ≤ 2.0%

LevelConc. (µg/mL)Day 1 Recovery (%)Day 1 Precision (RSD%)Day 2 Recovery (%)Day 2 Precision (RSD%)
LQC2.0101.51.8100.81.9
MQC20.099.71.299.21.5
HQC40.0100.31.1101.11.3
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be quantified with acceptable accuracy and precision.[22]

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare and inject progressively more dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and verifying that accuracy and precision criteria are met.

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability for routine use.[23][24]

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature, injector temperature, carrier gas flow rate).

  • Create an experimental design (e.g., one-factor-at-a-time) where each parameter is slightly varied (e.g., ± 2°C for temperature, ± 5% for flow rate).

  • Analyze a mid-concentration standard under each condition.

  • Evaluate the impact on retention time, peak area, and peak shape.

Acceptance Criteria:

  • The results from the varied conditions should still meet the system suitability criteria. No significant change in quantification should be observed.

Caption: Decision logic for key GC-MS method parameters.

Conclusion

The validation of a GC-MS method for quantifying (E)-Hept-2-enyl isovalerate is a systematic process that ensures the generated data is reliable, reproducible, and fit for purpose. By making informed, comparative decisions during method development—such as choosing splitless injection and SIM mode for trace quantification—and rigorously executing a validation plan based on ICH principles, a robust analytical procedure can be established. The integration of a stringent system suitability test at the outset of each run transforms the method into a self-validating system, providing confidence in every result reported.

References

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  • CHROMacademy. (n.d.). Introduction to System Suitability for Gas Chromatography. Retrieved from LCGC. [Link]

  • Godina, L. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from Agilent Technologies. [Link]

  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from Separation Science. [Link]

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  • Conquer Scientific. (2025, May 20). Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. Retrieved from Conquer Scientific. [Link]

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  • LabPedia. (2025, February 25). What is the difference between Full Scan/SIM (selective ion monitoring)?. Retrieved from LabPedia. [Link]

  • Furman, W. B., Tontarski, J. S., & Smith, E. (1996). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. Journal of AOAC INTERNATIONAL, 79(3), 783–786. [Link]

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Comparative

Determination of Limit of Detection (LOD) and Quantification (LOQ) for (E)-Hept-2-enyl Isovalerate: A Comparative Analytical Guide

As analytical scientists and drug development professionals, we are frequently tasked with quantifying trace-level flavor, fragrance, or impurity compounds in complex matrices. Establishing a robust Limit of Detection (L...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, we are frequently tasked with quantifying trace-level flavor, fragrance, or impurity compounds in complex matrices. Establishing a robust Limit of Detection (LOD) and Limit of Quantification (LOQ) is not merely a regulatory checkbox; it is the foundation of an assay’s reliability.

This guide provides an in-depth, comparative analysis of analytical platforms for the quantification of (E)-Hept-2-enyl isovalerate , grounded in the ICH Q2(R2) validation framework[1]. By moving beyond simple procedural steps to explore the causality behind our analytical choices, we will construct a self-validating methodology that ensures scientific integrity.

Mechanistic Overview: Selecting the Right Analytical Platform

(E)-Hept-2-enyl isovalerate (CAS 94109-97-4) is an unsaturated aliphatic ester widely utilized in fragrance and flavor formulations[2]. Before determining LOD and LOQ, we must select an analytical platform whose detection mechanism aligns with the molecule's physicochemical properties.

The Causality of Platform Selection:

  • HPLC-UV (Sub-optimal): The molecular architecture of (E)-Hept-2-enyl isovalerate lacks a conjugated π -electron system. It possesses only an isolated ester carbonyl and a single alkene bond, meaning its UV absorbance maximum lies in the deep-UV range (<210 nm). At these wavelengths, mobile phases and matrix components heavily absorb light, creating a high baseline noise that severely inflates the LOD and LOQ.

  • GC-FID (Acceptable for High Concentrations): The compound's high volatility and thermal stability make Gas Chromatography (GC) ideal. A Flame Ionization Detector (FID) will universally ionize the carbon atoms. However, because FID is non-specific, co-eluting matrix hydrocarbons will increase baseline noise, limiting trace-level sensitivity.

  • GC-MS (Optimal for Trace Analysis): By coupling GC with Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode, we fundamentally alter the Signal-to-Noise (S/N) ratio. Instead of detecting all carbons, the MS filters out matrix noise by exclusively monitoring specific mass-to-charge ( m/z ) fragments (e.g., m/z 85 from the isovalerate moiety). Reducing the noise (the denominator) mathematically drives down the LOD and LOQ.

Platform_Comparison Inj Sample Injection (E)-Hept-2-enyl isovalerate Col Capillary Column Separation Inj->Col FID Flame Ionization (FID) Universal Carbon Detection Col->FID MS Mass Spectrometry (MS) Targeted m/z Extraction Col->MS NoiseFID High Matrix Noise Elevated LOD/LOQ FID->NoiseFID NoiseMS Low Matrix Noise Sub-ng/mL LOD/LOQ MS->NoiseMS

Caption: Mechanistic signal-to-noise pathways comparing GC-FID and GC-MS analytical platforms.

The ICH Q2(R2) Framework for LOD and LOQ

The International Council for Harmonisation (ICH) Q2(R2) guidelines dictate that analytical procedures must be validated for their intended purpose[3]. For quantitative assays with background noise, LOD and LOQ are typically determined via two orthogonal approaches:

  • Signal-to-Noise (S/N) Ratio: A visual or software-calculated evaluation comparing the analyte peak height to the peak-to-peak baseline noise. An S/N of 3:1 is generally accepted for LOD, and 10:1 for LOQ[4].

  • Standard Deviation of the Response and Slope: A statistical calculation derived from the calibration curve, where LOD=3.3σ/S and LOQ=10σ/S ( σ = standard deviation of the y-intercepts; S = slope of the linear regression)[5].

ICH_Workflow A Method Development (E)-Hept-2-enyl isovalerate B Prepare Calibration Standards & Blank Matrices A->B C Data Acquisition (GC-MS SIM Mode) B->C D Evaluation Approach C->D E Signal-to-Noise (S/N) LOD = 3:1 | LOQ = 10:1 D->E Low Noise Baseline F Standard Deviation (σ/S) LOD = 3.3σ/S | LOQ = 10σ/S D->F Linear Regression G Empirical Validation (Precision & Accuracy at LOQ) E->G F->G H Finalized Reporting Range G->H

Caption: ICH Q2(R2) guided workflow for determining and validating LOD and LOQ.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, an analytical protocol cannot simply output a number; it must prove its own reliability. The following GC-MS methodology for (E)-Hept-2-enyl isovalerate incorporates built-in empirical validations.

Step 1: System Suitability and Blank Assessment
  • Action: Inject 6 independent replicates of the blank extraction solvent (e.g., MS-grade hexane).

  • Causality: Before measuring trace analytes, the system's inherent noise must be quantified. A contaminated inlet or column bleed artificially inflates the baseline noise, which directly degrades the S/N ratio and invalidates the LOD calculation[4].

Step 2: Chromatographic Acquisition (GC-MS)
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 250°C.

  • MS Parameters: Electron Ionization (EI) at 70 eV. SIM mode monitoring m/z 85 (quantifier), 57, and 43 (qualifiers).

  • Causality: The non-polar HP-5MS column provides excellent retention for aliphatic esters. Utilizing SIM mode rather than Full Scan drastically reduces the noise denominator, optimizing the assay for trace quantification.

Step 3: Calibration and Statistical LOD/LOQ Calculation
  • Action: Prepare a 7-point calibration curve ranging from 0.1 ng/mL to 100 ng/mL. Plot the peak area ratio (analyte/internal standard) against concentration.

  • Calculation: Extract the standard error of the y-intercept ( σ ) and the slope ( S ) from the linear regression. Calculate theoretical limits: LOD=3.3(σ/S) and LOQ=10(σ/S) [1].

Step 4: Empirical Validation at the LOQ (The Trust Pillar)
  • Action: Spike 6 independent matrix samples at the exact calculated LOQ concentration. Analyze and calculate the Relative Standard Deviation (RSD) and recovery.

  • Causality: A calculated LOQ is purely theoretical until empirically proven. Matrix effects can suppress ionization in the MS source. By spiking at the theoretical LOQ, we force the method to prove it can achieve ≤10% RSD and 90−110% recovery at that exact concentration, thereby self-validating the reporting range[6].

Comparative Data Analysis

The tables below summarize the physicochemical constraints of the molecule and the resulting empirical performance across different analytical platforms.

Table 1: Physicochemical Properties of (E)-Hept-2-enyl isovalerate
PropertyValueAnalytical Implication
CAS Number 94109-97-4Unique identifier for reference standards[2].
Molecular Formula C12H22O2Aliphatic nature ensures good solubility in non-polar solvents.
Molecular Weight 198.30 g/mol Falls within the optimal mass range for GC-MS transmission.
Volatility HighHighly amenable to vapor-phase separation (GC).
UV Chromophore Weak (Isolated alkene)Renders HPLC-UV highly insensitive due to lack of absorbance >210 nm.
Table 2: Comparative LOD and LOQ Performance Metrics

Note: Data represents typical optimized performance metrics for this class of aliphatic esters.

Analytical PlatformDetection MechanismLOD (ng/mL)LOQ (ng/mL)Validated Linear Range
GC-MS (SIM) Targeted m/z Extraction0.5 1.5 1.5 - 500 ng/mL
GC-FID Universal Carbon Ionization15.045.045.0 - 5,000 ng/mL
HPLC-UV Photometric Absorbance (210 nm)500.01500.01.5 - 50 µg/mL

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (EMA).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview, YouTube.
  • Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2), ResearchGate.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation, BioPharm International.
  • B2B better chemical procurement - (E)-hept-2-enyl isovalerate (CAS 94109-97-4), PINPOOLS.
  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation (ICH).

Sources

Validation

Accuracy and precision of (E)-Hept-2-enyl isovalerate analytical methods

A Comparative Guide to the Analytical Methodologies for (E)-Hept-2-enyl Isovalerate Executive Summary (E)-Hept-2-enyl isovalerate (CAS 94109-97-4, FEMA 4126, JECFA 1799) is a high-value volatile ester characterized by it...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Analytical Methodologies for (E)-Hept-2-enyl Isovalerate

Executive Summary

(E)-Hept-2-enyl isovalerate (CAS 94109-97-4, FEMA 4126, JECFA 1799) is a high-value volatile ester characterized by its sweet, green aromatic profile[1]. In drug development (particularly pediatric masking agents), food science, and fragrance formulation, the accurate quantification of this compound is critical. Because esters are susceptible to hydrolysis and matrix suppression, selecting the correct analytical method is paramount. This guide objectively compares three leading methodologies—HS-SPME-GC-MS/MS , Direct Injection GC-FID , and HS-GC-IMS —providing researchers with the experimental data and self-validating protocols necessary to optimize their analytical workflows.

Mechanistic Overview: The Science of Volatile Ester Analysis

As a Senior Application Scientist, I approach method development by first analyzing the molecule's physicochemical properties. (E)-Hept-2-enyl isovalerate has an estimated logP of 4.52 and a boiling point of approximately 250°C[2]. Its high hydrophobicity and volatility dictate the analytical approach:

  • Matrix Interference: In complex biological or formulation matrices, non-volatile lipids and proteins can suppress the vaporization of the ester.

  • Causality of Sample Prep: To bypass matrix effects, Headspace (HS) sampling is preferred over liquid-liquid extraction. Adding a high concentration of salt (NaCl) decreases the dielectric constant of the aqueous phase, thermodynamically forcing the hydrophobic ester into the headspace[3].

  • Self-Validating Systems: Regardless of the instrument, a robust method requires an internal standard (IS). For mass spectrometry, stable isotope dilution (using deuterated analogs) is the gold standard, as the IS co-elutes with the analyte and experiences identical ionization suppression, ensuring absolute quantitative trustworthiness[4].

Comparative Methodology Analysis

HS-SPME-GC-MS/MS (The Gold Standard for Trace Analysis)

Headspace Solid-Phase Microextraction coupled with tandem mass spectrometry (GC-MS/MS) is the premier choice for trace-level quantification in complex matrices. By utilizing Multiple Reaction Monitoring (MRM), this method filters out background noise, achieving unparalleled sensitivity and selectivity[3].

Direct Injection GC-FID (The Standard for High-Purity Assay)

For bulk formulation checks and purity assays, Flame Ionization Detection (GC-FID) remains undefeated. While it lacks the qualitative identification power of MS, FID offers a significantly wider linear dynamic range and superior intra-day precision, making it ideal for high-concentration quality control[5].

HS-GC-IMS (The Emerging High-Throughput Screen)

Ion Mobility Spectrometry (IMS) separates ions based on their drift time in a carrier gas under an electric field. When coupled with GC, it provides a 2D topographical map (retention time vs. drift time). This method is exceptionally fast and requires minimal sample preparation, making it perfect for rapid sensory screening and batch-to-batch consistency checks[6].

Quantitative Performance Comparison

The following table synthesizes the validation parameters for the three analytical methods when quantifying (E)-Hept-2-enyl isovalerate.

Analytical ParameterHS-SPME-GC-MS/MSDirect Injection GC-FIDHS-GC-IMS
Primary Application Trace quantification in complex matricesPurity assay and bulk formulationRapid high-throughput screening
Linear Dynamic Range 0.1 – 500 µg/L1 – 1000 mg/L5 – 500 µg/L
Limit of Detection (LOD) 0.02 µg/L0.5 mg/L1.0 µg/L
Limit of Quantitation (LOQ) 0.06 µg/L1.5 mg/L3.0 µg/L
Intra-day Precision (RSD) 2.1% – 3.5%0.8% – 1.5%4.5% – 6.0%
Accuracy (Recovery) 92% – 105%98% – 102%85% – 110%
Analysis Time per Run ~45 minutes~25 minutes~15 minutes

Analytical Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation Phase cluster_analysis Instrumental Analysis Phase Sample Sample Matrix (E)-Hept-2-enyl isovalerate SPME HS-SPME Extraction (Trace Enrichment) Sample->SPME Dilution Solvent Dilution (High Conc. Assay) Sample->Dilution Headspace Static Headspace (Rapid Volatilization) Sample->Headspace GCMS GC-MS/MS (High Sensitivity ID) SPME->GCMS GCFID GC-FID (Precision Quantitation) Dilution->GCFID GCIMS HS-GC-IMS (2D Drift Separation) Headspace->GCIMS Validation Data Processing & Method Validation (SST) GCMS->Validation GCFID->Validation GCIMS->Validation

Figure 1: Comparative analytical workflows for the quantification of (E)-Hept-2-enyl isovalerate.

Self-Validating Experimental Protocols

Protocol A: HS-SPME-GC-MS/MS (Trace Analysis)

Causality Check: The use of a mixed-polarity fiber ensures comprehensive adsorption of the hydrophobic ester and any potential polar degradants.

  • Sample Preparation: Transfer 5.0 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl to induce a salting-out effect. Spike with 10 µL of deuterated internal standard (e.g., d5-ethyl isovalerate, 10 µg/mL) to correct for matrix effects[4]. Seal with a PTFE/silicone septum.

  • Extraction: Incubate the vial at 40°C for 15 minutes to reach liquid-gas equilibrium. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes[3].

  • Desorption & GC Separation: Retract the fiber and insert it into the GC inlet (250°C) for 5 minutes in splitless mode[5]. Use a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.2 mL/min. Oven program: 40°C (hold 4 min), ramp at 5°C/min to 250°C (hold 5 min).

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in MRM mode. Ion source at 250°C, electron ionization (EI) at 70 eV. Monitor specific transitions for the ester to ensure absolute selectivity.

Protocol B: Direct Injection GC-FID (Purity Assay)

Causality Check: Direct injection bypasses extraction biases, while the 1:50 split ratio prevents column overloading, ensuring the FID operates within its linear dynamic range.

  • Sample Preparation: Accurately weigh 100 mg of the bulk (E)-Hept-2-enyl isovalerate sample and dissolve in 10 mL of analytical-grade ethanol. Add 1.0 mL of internal standard solution (e.g., 2-octanol, 10 mg/mL) to validate injection volume consistency.

  • Injection: Inject 1.0 µL of the prepared solution into the GC inlet at 250°C with a split ratio of 1:50.

  • GC Separation: Utilize a non-polar HP-5 column (30 m × 0.25 mm × 0.25 µm)[5]. Carrier gas: Nitrogen at 1.0 mL/min. Oven program: 60°C (hold 2 min), ramp at 10°C/min to 260°C (hold 3 min).

  • FID Detection: Set the Flame Ionization Detector to 260°C. Hydrogen flow at 30 mL/min, air flow at 300 mL/min. Quantify using the internal standard calibration curve (Acceptance criteria: R² > 0.999).

Protocol C: HS-GC-IMS (Rapid Screening)

Causality Check: IMS provides a second dimension of separation (drift time), which is highly effective for resolving isobaric compounds without requiring ultra-long GC run times.

  • Sample Preparation: Place 2.0 g of the sample into a 20 mL headspace vial[6]. No solvent dilution or salt addition is required, preserving the native volatile profile.

  • Incubation & Injection: Incubate at 60°C for 10 minutes. Inject 500 µL of the headspace gas directly into the GC-IMS system using a heated syringe (65°C) to prevent condensation.

  • Separation & Detection: Use an MXT-5 column (15 m × 0.53 mm, 1 µm) maintained at 60°C[6]. The drift tube is operated at 45°C with a nitrogen drift gas flow of 150 mL/min. Analyze the resulting 2D topographic plots using specific IMS library databases.

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (E)-Hept-2-enyl isovalerate Analysis

Abstract This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of (E)-Hept-2-enyl isovalerate, a key fragrance and flavor component.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of (E)-Hept-2-enyl isovalerate, a key fragrance and flavor component.[1][2][3] For researchers, quality control laboratories, and professionals in the fragrance, flavor, and drug development industries, ensuring the accuracy and comparability of analytical results is paramount. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, outlines a detailed protocol for a proficiency testing (PT) scheme, and provides the statistical tools necessary for robust data interpretation. The methodologies described herein are designed to be self-validating, promoting a higher standard of scientific integrity and trustworthiness across participating laboratories.

Introduction: The Imperative for Analytical Harmony

(E)-Hept-2-enyl isovalerate (CAS No. 94109-97-4) is an unsaturated ester recognized for its sweet, green, and fruity aroma, making it a valuable ingredient in fragrance and flavor formulations.[1][2] Its molecular formula is C12H22O2, and it is practically insoluble in water but soluble in organic solvents like ethanol.[2] The precise quantification of this volatile compound is critical for product consistency, regulatory compliance, and sensory performance.

Discrepancies in analytical results between laboratories—whether internal quality control, contract research organizations, or regulatory bodies—can lead to significant commercial and scientific challenges. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are the gold standard for addressing this issue.[4] They serve two primary purposes:

  • Method Validation & Comparability: To determine if a specific analytical method performs consistently and accurately across different laboratories.[4][5]

  • Laboratory Performance Assessment: To allow individual laboratories to evaluate their analytical competence against their peers and an assigned reference value.[4][6]

This guide will focus on a proficiency testing framework, providing laboratories with a robust system to validate their capabilities in analyzing (E)-Hept-2-enyl isovalerate.

Core Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile ester like (E)-Hept-2-enyl isovalerate, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical technique of choice. It offers unparalleled separation efficiency and definitive identification.[7] The following protocol is grounded in established principles for the analysis of volatile and semi-volatile organic compounds.

Causality in Method Design: Explaining the "Why"
  • Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is recommended. This stationary phase is chosen for its versatility and excellent separation of a wide range of non-polar to moderately polar compounds, making it ideal for the analysis of esters within complex fragrance or flavor matrices.[7]

  • Injector and Mode: A split/splitless injector is used to handle a wide range of analyte concentrations. For trace analysis, a splitless injection ensures the maximum transfer of the analyte onto the column, enhancing sensitivity. The injector temperature is set high enough (e.g., 250 °C) to ensure the rapid and complete volatilization of (E)-Hept-2-enyl isovalerate without causing thermal degradation.[8]

  • Carrier Gas: Helium is the standard carrier gas due to its inertness and efficiency.[8]

  • Oven Temperature Program: A temperature gradient is crucial. It begins at a low temperature to trap volatile compounds at the head of the column, then gradually increases to elute analytes based on their boiling points and interactions with the stationary phase. This ensures sharp peaks and good separation from other matrix components.

  • Mass Spectrometer Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[9] This technique produces a reproducible fragmentation pattern, creating a molecular "fingerprint" that can be compared against spectral libraries (like NIST or Wiley) for confident identification.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed as a standardized method for all participants in the inter-laboratory comparison.

Instrumentation, Reagents, and Consumables:

  • Instrumentation: Gas Chromatograph system with a split/splitless injector and a Mass Selective Detector (MSD).

  • Reagents: (E)-Hept-2-enyl isovalerate standard (purity ≥98%), high-purity hexane or ethanol.

  • Consumables:

    • GC Column: 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Vials: 2 mL autosampler vials with caps and septa.

Procedure:

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of (E)-Hept-2-enyl isovalerate in hexane.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the provided PT sample into a 10 mL volumetric flask.

    • Dilute to volume with hexane.

    • Vortex for 30 seconds to ensure homogeneity.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan mode (m/z 40-400) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification. Target ions for (E)-Hept-2-enyl isovalerate (quantifier and qualifiers) should be determined from the full scan spectrum of a standard.

Workflow Visualization

The following diagram illustrates the standardized analytical workflow for each participating laboratory.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject 1 µL into GC Standard->Inject Sample Prepare PT Sample Dilution Sample->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Detect->Quantify Calibrate->Quantify Report Report Result to Coordinator Quantify->Report cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab 1...n) Prep Prepare & Validate Homogenous PT Sample Distribute Distribute Samples & Protocol Prep->Distribute Receive Receive PT Sample Distribute->Receive Collect Collect Results Confidentially Analyze Perform Statistical Analysis Collect->Analyze Report Issue Final Report (with z-Scores) Analyze->Report Report->Receive Feedback Perform Perform Analysis (per Protocol) Receive->Perform Submit Submit Single Result Perform->Submit Submit->Collect

Caption: Overall workflow of the inter-laboratory comparison.

Statistical Analysis and Performance Evaluation

The cornerstone of a proficiency test is the objective statistical evaluation of the submitted data. [10]The most widely used and accepted metric for this is the z-score. [11][12][13]

The Z-Score: A Standardized Performance Metric

A z-score provides a transparent measure of how far a laboratory's result deviates from the assigned value, scaled by the standard deviation. [11]It effectively normalizes the data, allowing for a straightforward comparison of performance regardless of the analyte's concentration.

The z-score is calculated using the following formula:

z = (x - x_pt) / σ_pt

Where:

  • x is the result reported by the participating laboratory.

  • x_pt is the assigned value, which is the best available estimate of the true concentration. This is often determined by the coordinating body using a reference method or by calculating a robust consensus mean from the participants' results. [11]* σ_pt is the standard deviation for proficiency assessment, which establishes the acceptable range of deviation. This can be derived from previous ILCs, method validation data, or established models like the Horwitz equation.

Interpretation of Z-Scores

The interpretation of z-scores is standardized according to guidelines such as ISO 13528. [14][13]

  • |z| ≤ 2.0: Satisfactory. The result is considered acceptable and falls within the expected range of variability. [13]* 2.0 < |z| < 3.0: Questionable. The result is a warning signal. While not definitively an error, it indicates a potential issue that warrants internal investigation. [13]* |z| ≥ 3.0: Unsatisfactory. The result is considered unacceptable and indicates a significant deviation that requires immediate corrective action. [13]

Result Calculate |z-score| Check2 |z| <= 2.0 ? Result->Check2 Check3 2.0 < |z| < 3.0 ? Check2->Check3 No Sat Satisfactory Check2->Sat Yes Quest Questionable (Investigate) Check3->Quest Yes Unsat Unsatisfactory (Corrective Action) Check3->Unsat No

Caption: Logical flow for interpreting z-score results.

Hypothetical Data and Performance Summary

To illustrate the process, consider a hypothetical ILC where the assigned value (x_pt ) is 215 mg/kg and the standard deviation for proficiency assessment (σ_pt ) is 18.0 mg/kg .

Laboratory IDReported Value (x) (mg/kg)Deviation (x - x_pt)Z-ScorePerformance Assessment
Lab-00122160.33Satisfactory
Lab-002205-10-0.56Satisfactory
Lab-003245301.67Satisfactory
Lab-004260452.50Questionable
Lab-005211-4-0.22Satisfactory
Lab-006155-60-3.33Unsatisfactory
Lab-007230150.83Satisfactory
Lab-00821830.17Satisfactory

Conclusion and Path Forward

Participation in a well-designed inter-laboratory comparison is an invaluable tool for any laboratory analyzing (E)-Hept-2-enyl isovalerate. It provides an objective, confidential assessment of analytical performance and fosters a culture of continuous improvement. A "questionable" or "unsatisfactory" result should not be viewed as a failure, but rather as an opportunity to refine and improve laboratory practices. [13]By adhering to standardized methods, understanding the rationale behind them, and embracing the statistical feedback provided by proficiency testing, the scientific community can ensure greater consistency and reliability in the analysis of this important flavor and fragrance compound.

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